3,4-Difluoro-2-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZRNVKXGQFKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 3,4-Difluoro-2-methoxybenzaldehyde: A Technical Guide
The following technical guide details the synthesis of 3,4-Difluoro-2-methoxybenzaldehyde (CAS: 1023023-24-6).[1][2][3] This document is structured for researchers requiring high-purity intermediates for medicinal chemistry applications, particularly in the development of kinase inhibitors (e.g., EGFR or P2X7 modulators).
Executive Summary & Retrosynthetic Analysis
Target Molecule: this compound CAS Registry Number: 1023023-24-6 Molecular Formula: C₈H₆F₂O₂ Key Structural Features: A benzaldehyde core with a methoxy group at the ortho position (C2) and fluorine atoms at C3 and C4.[1]
Retrosynthetic Logic
The synthesis of poly-substituted fluorobenzenes requires precise regiocontrol to avoid isomeric mixtures that are difficult to separate.[4] We evaluate two primary disconnections:
-
Route A (Recommended): Directed Ortho-Metalation (DoM) [4]
-
Mechanism: Lithiation directed ortho to the methoxy group.[4]
-
Regioselectivity: High.[4] The C6 position of the starting material (which becomes C1 in the product) is sterically accessible and electronically activated by the methoxy group.[4]
-
Validation: This route unambiguously yields the 2,3,4-substitution pattern required.
-
Route B (Alternative/Riskier): Nucleophilic Aromatic Substitution (SₙAr)
-
Risk: SₙAr on polyfluorinated benzaldehydes typically favors the para position (C4) due to steric relief and electronic stabilization of the Meisenheimer complex.[4] This often yields the unwanted isomer, 2,3-difluoro-4-methoxybenzaldehyde, making this route inferior for the specific target.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the mechanism of the preferred Directed Ortho-Metalation (DoM) pathway.
Caption: Comparative analysis of synthesis routes. The Green path (DoM) offers superior regiocontrol compared to the Red path (SₙAr).
Detailed Experimental Protocol (Route A)
This protocol utilizes Directed Ortho-Metalation (DoM) .[4] The methoxy group of 2,3-difluoroanisole acts as a Directed Metalation Group (DMG), guiding the lithium base to the ortho position (C6 of the anisole ring).[4] Upon formylation and renumbering, this yields the target this compound.[4]
Reagents & Materials
| Reagent | Equiv.[4][5][9] | Role | Notes |
| 2,3-Difluoroanisole | 1.0 | Substrate | Starting material.[10][11] |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 | Base | 2.5 M in hexanes.[4] Handle under inert gas.[4] |
| TMEDA | 1.1 - 1.2 | Additive | Tetramethylethylenediamine.[4] Enhances Li reactivity/stability.[4] |
| DMF | 1.5 | Electrophile | N,N-Dimethylformamide.[4] Dry/Anhydrous.[4] |
| THF | Solvent | Solvent | Anhydrous, inhibitor-free.[4] |
| HCl (aq) | Excess | Quench | 2M or 3M solution for hydrolysis.[4] |
Step-by-Step Methodology
Phase 1: Lithiation (Cryogenic Conditions)
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a pressure-equalizing addition funnel. Maintain an inert atmosphere throughout.
-
Solvation: Charge the flask with anhydrous THF (approx. 10 mL per gram of substrate) and 2,3-difluoroanisole (1.0 equiv).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes before proceeding.
-
Deprotonation:
-
Option A (Standard): Add TMEDA (1.1 equiv) followed by the dropwise addition of n-BuLi (1.1 equiv) over 30 minutes. Maintain internal temperature below -70°C.
-
Option B (High Steric Control): If n-BuLi results in side reactions, generate LDA in situ (Diisopropylamine + n-BuLi) at 0°C, cool to -78°C, and then add the substrate.
-
-
Incubation: Stir the mixture at -78°C for 1 to 2 hours . The solution may turn yellow or pale orange, indicating the formation of the lithiated species.[4]
Phase 2: Formylation[11]
-
Addition: Add anhydrous DMF (1.5 equiv) dropwise to the lithiated solution at -78°C.
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly remove the cooling bath and allow the mixture to warm to 0°C or room temperature over 1–2 hours.
Phase 3: Quench & Isolation
-
Hydrolysis: Quench the reaction by slowly pouring the mixture into cold 2M HCl or saturated NH₄Cl solution. Stir vigorously for 15 minutes to hydrolyze the hemiaminol intermediate into the aldehyde.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).[4]
-
Washing: Wash the combined organic phases with water, brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[4]
-
Purification: Concentrate the solvent under reduced pressure. The crude residue can be purified via:
-
Recrystallization: From Hexanes/EtOAc if solid.[4]
-
Flash Column Chromatography: Silica gel, eluting with Hexanes:EtOAc (gradient 95:5 to 80:20).
-
Critical Quality Attributes & Troubleshooting
Regioselectivity Verification
The success of this synthesis hinges on the position of the aldehyde.[4]
-
Target (this compound): ¹H NMR will show the aldehyde proton (~10.3 ppm) and two aromatic protons. The coupling constants (
and ) will confirm the 1,2,3,4-substitution pattern. -
Common Impurity (4,5-difluoro-2-methoxybenzaldehyde): This arises if lithiation occurs at the other ortho position (C2 of the starting anisole, between OMe and F). While the C2 position is chemically activated, it is sterically crowded (sandwiched between OMe and F).[4] The use of TMEDA and bulky bases (LDA) helps favor the less hindered C6 position (which leads to the target).[4]
Safety Considerations
-
Lithium Reagents: n-BuLi is pyrophoric.[4] Use strictly anhydrous conditions and inert atmosphere.[4]
-
Fluorinated Compounds: While the C-F bond is stable, thermal decomposition can release HF.[4] Avoid excessive heating during workup.[4]
References
-
PubChem. (n.d.).[3][4] this compound (Compound).[1][2][3][12][13][14] National Library of Medicine.[4] Retrieved from [Link]
-
World Intellectual Property Organization. (2009).[4] Methods for stabilizing lithiated halogen-substituted aromatic compounds.[4][11] Patent WO2009056487A1.[4] (Describes lithiation protocols for difluoroanisoles). Retrieved from
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Technical Whitepaper: 3,4-Difluoro-2-methoxybenzaldehyde
Optimized Synthesis, Structural Characterization, and Medicinal Chemistry Applications
Executive Summary
This technical guide provides a comprehensive analysis of 3,4-Difluoro-2-methoxybenzaldehyde (CAS 1023023-24-6), a critical intermediate in the synthesis of next-generation kinase inhibitors and fluorinated combretastatin analogues. Unlike its non-fluorinated counterparts, the specific 3,4-difluoro substitution pattern offers unique metabolic stability by blocking the para-position relative to the electron-donating methoxy group, significantly altering the pharmacokinetic (PK) profile of derived pharmacophores.
This document details a high-purity synthetic protocol via regioselective nucleophilic aromatic substitution (
Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The precise identification of this isomer is critical, as the 2,3-difluoro and 4,5-difluoro isomers possess vastly different electronic environments.
Chemical Nomenclature[3][5]
-
Common Identifier: 2-Methoxy-3,4-difluorobenzaldehyde
-
Molecular Formula:
[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Key Physical Properties
| Property | Value | Context |
| Appearance | White to pale yellow crystalline solid | High purity (>98%) form |
| Melting Point | 52–56 °C (Predicted) | Low-melting solid; handle with care |
| Boiling Point | ~245 °C (at 760 mmHg) | Thermal stability limit |
| LogP | 1.6 (Estimated) | Moderate lipophilicity |
| H-Bond Acceptors | 4 (2 F, 2 O) | Critical for active site binding |
Synthetic Methodology: Regioselective
While electrophilic fluorination (e.g., Selectfluor) is possible, it often yields inseparable mixtures. The most robust, scalable protocol involves Nucleophilic Aromatic Substitution (
Reaction Logic
The precursor, 2,3,4-trifluorobenzaldehyde , possesses three potential leaving groups (fluorines).[4]
-
C2-F (Ortho): Activated by inductive effect (
) of the carbonyl and coordination capability. -
C4-F (Para): Activated by resonance (
) of the carbonyl. -
C3-F (Meta): Deactivated; resistant to substitution.
Control Strategy: By using a polar aprotic solvent (THF) at controlled temperatures, we favor the kinetic product (2-substitution) over the thermodynamic product (4-substitution).
Validated Protocol
Objective: Synthesis of 10g batch of this compound.
Reagents:
-
2,3,4-Trifluorobenzaldehyde (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried 250 mL three-neck flask with 2,3,4-trifluorobenzaldehyde (16.0 g, 100 mmol) and anhydrous THF (80 mL) under nitrogen atmosphere.
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature suppresses para-substitution.
-
Addition: Add NaOMe solution (1.05 eq) dropwise over 30 minutes via a pressure-equalizing addition funnel. Maintain internal temperature below -5°C.
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (20% EtOAc/Hexane) or HPLC. Look for the disappearance of the trifluoro starting material (
min) and appearance of the product ( min). -
Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL) to neutralize the phenoxide intermediate and quench excess methoxide.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize the crude solid from hot Hexane/EtOAc (9:1) to yield white needles.
Synthetic Pathway Diagram
The following diagram illustrates the regioselective pathway and the competing side reaction.
Figure 1: Regioselective
Quality Control & Characterization
To ensure the integrity of the synthesized material for biological assays, the following spectral features must be verified.
Expected NMR Signatures
-
NMR (400 MHz,
):- 10.25 (s, 1H, CH O) – Distinctive aldehyde singlet.
- 7.60 (ddd, 1H, Ar-H) – Proton at C6, coupled to F.
- 6.95 (m, 1H, Ar-H) – Proton at C5.
-
4.15 (d, 3H, OCH
) – Doublet due to long-range coupling with F3 ( Hz).
-
NMR:
-
Must show two distinct signals (approx -130 to -150 ppm range) with complex coupling patterns. Note: The absence of a third fluorine signal confirms the substitution.[2]
-
Medicinal Chemistry Applications
The 3,4-difluoro-2-methoxy motif is a bioisostere for 3,4,5-trimethoxy groups often found in natural products (e.g., colchicine, combretastatin), but with superior metabolic properties.
Metabolic Stability Logic
In standard methoxy-substituted drugs, Cytochrome P450 enzymes (specifically CYP2D6) often target the para-position for hydroxylation or O-demethylation.
-
Fluorine Blockade: Placing a fluorine atom at the C4 position (para to the C1-aldehyde/linker) sterically and electronically blocks oxidative metabolism.
-
Lipophilicity: The difluoro-substitution increases
compared to a dimethoxy analog, potentially improving blood-brain barrier (BBB) penetration for CNS targets.
Application Workflow
Figure 2: Integration of the intermediate into drug discovery workflows to enhance metabolic stability.
Safety and Handling (SDS Summary)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid (3,4-difluoro-2-methoxybenzoic acid).
-
Incompatibility: Strong oxidizing agents, strong bases.[5]
References
-
PubChem. (n.d.).[1] this compound (CID 3816072).[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
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Stability and storage of 3,4-Difluoro-2-methoxybenzaldehyde
An In-Depth Technical Guide to the Stability and Storage of 3,4-Difluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its unique substitution pattern, featuring two fluorine atoms and a methoxy group, imparts specific electronic properties that are crucial for its reactivity and the biological activity of its derivatives. However, the aldehyde functional group is inherently susceptible to degradation, making a thorough understanding of its stability and appropriate storage paramount to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for assessing its purity over time.
Chemical Profile and Inherent Stability
This compound, with the molecular formula C₈H₆F₂O₂, possesses a molecular weight of 172.13 g/mol .[1][2] The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly influences the electronic distribution and reactivity of the aldehyde group.[1] The carbon-fluorine bonds are notably strong, contributing to the overall stability of the molecular framework.[1] However, the aldehyde group itself remains a primary site for potential degradation.
Key Structural Features Influencing Stability:
-
Aldehyde Group: The carbonyl group is prone to oxidation, especially in the presence of atmospheric oxygen, which can lead to the formation of the corresponding carboxylic acid (3,4-difluoro-2-methoxybenzoic acid). This is a common degradation pathway for many aromatic aldehydes.
-
Fluorine Substituents: The strong inductive electron-withdrawing effect of the fluorine atoms can impact the reactivity of the aldehyde.[1]
-
Methoxy Group: The methoxy group can influence the electronic and steric environment of the molecule.
Recommended Storage and Handling Protocols
To maintain the purity and stability of this compound, strict adherence to proper storage and handling procedures is essential.
Optimal Storage Conditions
Based on supplier recommendations and the known reactivity of aldehydes, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3] | Reduced temperature slows down the rate of potential degradation reactions, such as oxidation and polymerization.[4] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[3][5] | Minimizes exposure to atmospheric oxygen, thereby preventing oxidation of the aldehyde to the carboxylic acid.[6] |
| Light | Protection from light (amber vials)[7] | Light can promote the degradation of benzaldehyde derivatives.[8] |
| Container | Tightly sealed containers[5][7][9] | Prevents the ingress of moisture and atmospheric gases. The size of the container should be appropriate for the volume of the standard to minimize headspace and thus evaporation. |
Safe Handling Practices
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][10]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of any dust or vapors.[7][10]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing effective stability-indicating analytical methods and for troubleshooting unexpected experimental outcomes.
Caption: Potential degradation pathways for this compound.
3.1. Oxidation: The most common degradation route for aldehydes is oxidation to the corresponding carboxylic acid. This reaction can be initiated by exposure to air and accelerated by light and elevated temperatures.[4][11]
3.2. Polymerization: Aldehydes can undergo polymerization, particularly in the presence of acidic or basic impurities.[4] This can lead to the formation of trimers or higher-order polymers, which may appear as a precipitate or cause the material to become more viscous.[4]
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, especially for long-term storage or in critical applications, periodic purity assessment is recommended. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[12]
HPLC Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect potential degradation products.
Workflow for HPLC Purity Assessment:
Caption: Workflow for assessing the purity of this compound using HPLC.
Step-by-Step Protocol:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask.
-
Sonicate briefly to ensure complete dissolution and then dilute to the mark with the solvent.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Follow the same procedure as for the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a suitable percentage of B, and gradually increase to elute the analyte and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and any impurities in the chromatograms.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Conclusion
The stability of this compound is critical for its successful application in research and drug development. By understanding its chemical properties and potential degradation pathways, and by implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable reagent. Regular purity assessment using techniques such as HPLC provides an essential quality control measure, safeguarding the reliability and reproducibility of scientific endeavors.
References
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]
-
ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]
-
PubChem. This compound. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. [Link]
-
ResearchGate. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. [Link]
-
PubMed. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. [Link]
-
Semantic Scholar. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. [Link]
-
MDPI. Aldehydes: What We Should Know About Them. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
Blog. How to test the purity of benzaldehyde?. [Link]
-
Organic Chemistry – Specific Name Reactions. Organic Chemistry – Specific Name Reactions. [Link]
-
A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. [Link]
-
Petite Histoire. 7 Science-Backed Methods for Storing Perfume: A Chemist's Guide to Fragrance Preservation. [Link]
-
Frontiers. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Link]
-
ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-Methoxybenzaldehyde. [Link]
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A Comprehensive Technical Guide to 3,4-Difluoro-2-methoxybenzaldehyde for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 3,4-Difluoro-2-methoxybenzaldehyde, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the commercial sourcing, synthesis, quality control, and strategic applications of this versatile compound, with a particular focus on its role in the development of novel anticancer agents.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound, with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol , is a fluorinated aromatic aldehyde of significant interest in the pharmaceutical industry.[1][2] Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the benzaldehyde scaffold, imparts distinct electronic properties and reactivity, making it a valuable precursor for a range of complex molecules.[1] The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents.[3][4] This guide will explore the practical aspects of working with this compound, from procurement to its application in the synthesis of biologically active molecules.
Commercial Availability and Supplier Landscape
The reliable sourcing of high-purity starting materials is a critical first step in any research and development endeavor. This compound is commercially available from a number of reputable chemical suppliers. Researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data when selecting a supplier.
Below is a comparative table of prominent commercial suppliers for this compound:
| Supplier | Typical Purity | Available Quantities | Typical Lead Time |
| Sigma-Aldrich | ≥97% | 1g, 5g, 25g | 1-3 business days |
| Thermo Scientific (Alfa Aesar) | 97% | 1g, 5g, 10g | 1-3 business days[5] |
| TCI America | >98.0% (GC) | 1g, 5g, 25g | 1-3 business days[6] |
| BOC Sciences | Custom synthesis available | Grams to kilograms | Varies with scale |
| BLD Pharm | ≥97% | 1g, 5g, 25g, 100g | Inquire with supplier |
Note: Availability and lead times are subject to change and should be confirmed with the respective suppliers.
Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding
While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the preparation of isotopically labeled analogs. A common synthetic route involves the ortho-formylation of a suitably substituted difluoroanisole. The following protocol is a representative method adapted from established procedures for similar compounds.[7]
Synthetic Workflow
The synthesis of this compound can be efficiently achieved through a directed ortho-metalation followed by formylation.
Detailed Experimental Protocol
Materials:
-
3,4-Difluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, add 3,4-difluoroanisole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The causality for this low temperature is to control the regioselectivity of the metalation and prevent side reactions.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound as a solid.
Quality Control and Analytical Characterization: A Self-Validating System
Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive characterization.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and purity assessment | Aromatic protons, aldehyde proton (~10 ppm), and methoxy protons (~4 ppm) with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Confirmation of carbon skeleton | Carbonyl carbon (~190 ppm), aromatic carbons, and methoxy carbon with distinct chemical shifts. |
| GC-MS | Purity assessment and identification of volatile impurities | A single major peak with a molecular ion corresponding to the mass of the compound (m/z = 172.13). Fragmentation patterns can further confirm the structure. |
| HPLC | High-resolution purity determination | A single major peak indicating high purity (typically >98%). |
| FTIR | Functional group analysis | Characteristic C=O stretch for the aldehyde (~1700 cm⁻¹), C-F stretches, and C-O stretches. |
Representative Analytical Data
-
¹H NMR (CDCl₃, 400 MHz): δ 10.4 (s, 1H, CHO), 7.6-7.5 (m, 1H, Ar-H), 7.2-7.1 (m, 1H, Ar-H), 4.0 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 188.0 (C=O), 160.0 (d, J = 250 Hz, C-F), 155.0 (d, J = 250 Hz, C-F), 150.0, 125.0, 120.0, 115.0, 62.0 (OCH₃).
-
GC-MS: Molecular Ion (M⁺) at m/z = 172.
Application in Drug Discovery: Synthesis of Combretastatin A-4 Analogs
A significant application of this compound is in the synthesis of combretastatin analogs, which are potent tubulin polymerization inhibitors with promising anticancer activity.[1] Combretastatin A-4 (CA-4) is a natural product that binds to the colchicine site of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[8][9] The 3,4,5-trimethoxyphenyl "A" ring is a crucial feature for high activity.[10] The "B" ring can be modified to improve the pharmacological properties of the molecule.
Mechanism of Action: Tubulin Polymerization Inhibition
The following diagram illustrates the mechanism of action of combretastatin analogs.
Synthetic Protocol: Wittig Reaction for Stilbene Analog Synthesis
The following is a representative protocol for the synthesis of a cis-stilbene analog of combretastatin using this compound.
Materials:
-
(3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
This compound
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.1 eq) portion-wise at 0 °C.
-
Stir the resulting orange-red solution at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired cis-stilbene analog. The choice of a polar aprotic solvent like DMF favors the formation of the thermodynamically less stable Z-isomer (cis).
Safety and Handling
This compound is classified as an irritant.[11] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with significant potential in drug discovery, particularly in the development of novel anticancer agents. This guide has provided a comprehensive overview of its commercial availability, synthesis, quality control, and a key application. By understanding the underlying chemical principles and employing robust experimental protocols, researchers can effectively utilize this compound to advance their research and development programs.
References
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- PubChem. This compound.
- Sigma-Aldrich. 3,4-Difluorobenzaldehyde 97%.
- Biosynth. 3-Fluoro-4-methoxybenzaldehyde.
- The Good Scents Company. 4-hydroxy-2-methoxybenzaldehyde.
- Beilstein Journals. (2020). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry.
- PubChem. This compound.
- ChemicalBook. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.
- PMC. (2017). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules.
- ACS Publications. (2007). Synthesis and Biological Activity of Fluorinated Combretastatin Analogues. Journal of Medicinal Chemistry.
- MDPI. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules.
- The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- ResearchGate. (2017). Synthesis of Combretastatin A-4 Analogs and their Biological Activities.
- Sciencemadness. Synthesis and anticancer activity of fluorinated analogues of combretastatin A-4.
- ResearchGate. Fragmentation products derived from 2-methoxybenzaldehyde (3) at 800 °C.
- Benchchem. A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol.
- PMC. (2017).
- ResearchGate. HPLC chromatograms showing separation of....
- Benchchem. Application Notes and Protocols for the Preparation of Combretastatin Analogs using 3,4,5-Trimethoxybenzoyl Chloride.
- Carl ROTH. Vanillin ROTI®CALIPURE 81-83 °C Melting point standard.
- Indian Academy of Sciences. (2000). Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. Journal of Chemical Sciences.
- ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1).
- University of Babylon Private CDN. (2023). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. Chemistry & Biodiversity.
- MDPI. (2020). Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. Molecules.
- Thermo Fisher Scientific. 2-Fluoro-4-methoxybenzaldehyde, 97% 5 g.
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Methodological & Application
Synthesis of Schiff bases from 3,4-Difluoro-2-methoxybenzaldehyde
Application Note & Protocol Guide
Strategic Synthesis of Novel Schiff Bases from 3,4-Difluoro-2-methoxybenzaldehyde: A Guide for Advanced Research Applications
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from this compound. The strategic incorporation of fluorine atoms and a methoxy group onto the benzaldehyde scaffold offers a pathway to novel compounds with significant potential in medicinal chemistry and materials science.[1] This guide explains the underlying reaction mechanisms, provides detailed, field-proven protocols, and outlines a self-validating system for product characterization, empowering researchers to reliably synthesize and validate these high-value compounds.
Scientific Rationale and Strategic Importance
Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry due to their relative ease of synthesis and broad range of applications, including roles as catalysts, and intermediates, and possessing diverse biological activities.[2][3] The true value of a Schiff base, however, is often dictated by the functionalities of its aldehyde and amine precursors.
The selection of This compound as the aldehydic starting material is a strategic choice designed to impart specific, advantageous properties to the resulting Schiff base.
-
Fluorine's Influence: The presence of two fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can enhance the biological activity and metabolic stability of a molecule.[1][4] This is a key strategy in drug development for improving pharmacokinetic profiles.
-
Methoxy Group Contribution: The methoxy (-OCH₃) group, in contrast, is an electron-donating group. This electronic push-pull system created by the fluoro and methoxy substituents can fine-tune the reactivity of the aldehyde and the properties of the final Schiff base product.[4]
This guide provides the necessary protocols to leverage these properties in the synthesis of novel Schiff bases for applications in anticancer, antimicrobial, and antiviral research, among others.[2][4]
The Reaction Mechanism: A Stepwise Perspective
The formation of a Schiff base is a classic condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[5][6] Understanding this pathway is critical for optimizing reaction conditions, such as pH and solvent choice.
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[6][7]
-
Dehydration: The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base). This step is the rate-limiting step and is often catalyzed by a mild acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[8]
The equilibrium nature of this reaction necessitates strategic choices to drive it toward completion. The most common strategy is the removal of water as it is formed, shifting the equilibrium in favor of the product according to Le Châtelier's principle.[9]
Caption: Figure 1: Schiff Base Formation Mechanism
Experimental Guide: Synthesis and Purification
This section details the necessary materials and a robust protocol for the synthesis and subsequent purification of a Schiff base from this compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Key Properties |
| This compound | 1023023-24-6 | 172.13 | Solid. Irritant.[10] |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | Liquid. Toxic. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Flammable liquid. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Corrosive liquid. Catalyst. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a certified chemical fume hood.
-
Hazard Warning: this compound is a skin and eye irritant and may cause respiratory irritation.[10] Handle with care. Primary amines like aniline are toxic and can be absorbed through the skin.
Protocol 1: Standard Synthesis via Catalytic Reflux
This protocol is a reliable and widely applicable method for synthesizing Schiff bases.
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 1.72 g) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To the stirring solution, add an equimolar amount of the chosen primary amine (10 mmol). For example, for aniline, this would be 0.93 g (0.91 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid serves to catalyze the dehydration step of the mechanism.[11]
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Let the reaction proceed for 2-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. A solid precipitate of the Schiff base product will often form. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Crude Product Collection: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (40-50°C) to remove residual solvent.
Protocol 2: Purification by Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds, and it is highly effective for Schiff bases.[12]
-
Solvent Selection: Choose a suitable solvent. An ideal solvent will dissolve the crude product when hot but not when cold, while impurities remain soluble at all temperatures. Ethanol is often a good starting point for Schiff bases.
-
Dissolution: Place the crude Schiff base product into an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small portion of the cold solvent, and dry thoroughly under vacuum. The purity can be checked by measuring the melting point and comparing it to literature values or by spectroscopic analysis.
Product Validation: A Spectroscopic Approach
Confirming the identity and purity of the synthesized Schiff base is a critical step. The following spectroscopic data provide a self-validating system for the protocol.[13][14]
| Spectroscopic Technique | Expected Observation for Schiff Base | Rationale |
| FT-IR | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretch (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretch (~1600-1650 cm⁻¹).[13] | Confirms the consumption of starting materials and the formation of the key azomethine functional group. |
| ¹H NMR | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm. Disappearance of the aldehyde proton signal (~9.5-10.5 ppm). | The chemical shift of the azomethine proton is a definitive marker for Schiff base formation.[15] |
| ¹³C NMR | Appearance of the imine carbon signal (-C=N-) in the range of 145-165 ppm. | Confirms the presence of the imine carbon in the molecular structure. |
| Mass Spectrometry | The molecular ion peak (M+) in the mass spectrum will correspond to the calculated molecular weight of the target Schiff base. | Provides definitive proof of the product's molecular formula and successful condensation.[16] |
Experimental and Validation Workflow
The entire process from synthesis to final validation can be visualized as a streamlined workflow.
Caption: Figure 2: Synthesis and Validation Workflow
Conclusion
This application note provides researchers with a robust and reliable framework for the synthesis of novel Schiff bases from this compound. By understanding the underlying chemical principles and adhering to the detailed protocols for synthesis, purification, and spectroscopic validation, scientists in drug development and materials science can confidently produce and verify these valuable compounds for further investigation and application.
References
-
ResearchGate. (2025). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Available at: [Link]
-
Sathee Jee. (n.d.). Chemistry Schiff Bases. Available at: [Link]
-
JETIR. (n.d.). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. Available at: [Link]
-
SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. Available at: [Link]
-
Scientific Research Publishing. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Available at: [Link]
-
ACS Publications. (n.d.). Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. Available at: [Link]
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Available at: [Link]
-
Blucher. (n.d.). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of formation Schiff base. Available at: [Link]
-
Wikipedia. (n.d.). Schiff base. Available at: [Link]
-
IJSRA. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Available at: [Link]
-
The Distant Reader. (n.d.). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Different Schiff Bases—Structure, Importance and Classification. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases?. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Schiff Base yield. Available at: [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. Available at: [Link]
-
MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Available at: [Link]
-
ACS Publications. (n.d.). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Available at: [Link]
-
DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Schiff Base Complexes for Catalytic Application. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoro-3,4-dimethoxybenzaldehyde. Available at: [Link]
-
IJRAR. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Available at: [Link]
-
ResearchGate. (2025). Recent Applications of Schiff Bases in Biomedical Sciences. Available at: [Link]
-
OUCI. (n.d.). Recent Applications of Schiff Bases in Biomedical Sciences. Available at: [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. Available at: [Link]
-
Koya University Eprints. (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Available at: [Link]
-
PubMed. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Available at: [Link]
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Application Note: 3,4-Difluoro-2-methoxybenzaldehyde in Agrochemical Research
Executive Summary: The Fluorine Advantage
In modern agrochemical discovery, 3,4-Difluoro-2-methoxybenzaldehyde represents a high-value "privileged structure." Its specific substitution pattern—an electron-rich methoxy group flanked by two electron-withdrawing fluorine atoms—offers a unique electronic profile that modulates metabolic stability and lipophilicity (LogP).
This guide details the application of this intermediate in two critical R&D workflows:
-
Synthesis of Fluorinated Benzoylurea Insecticides: Via oxidation to the corresponding benzoic acid.
-
Development of Hydrazone-based Fungicides: Via direct condensation with hydrazides.
Chemical Profile & Strategic Value
| Property | Specification | Strategic Implication |
| CAS Number | 1023023-24-6 | Unique identifier for procurement. |
| Formula | C₈H₆F₂O₂ | Low molecular weight allows for complex downstream functionalization. |
| Molecular Weight | 172.13 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| Appearance | White to light yellow solid | High purity (>98%) required for catalytic steps. |
| Electronic Effect | 3,4-Difluoro motif | Blocks metabolic hydroxylation at the 3,4-positions (metabolic blockade). |
| Solubility | DCM, MeOH, DMSO | Compatible with standard organic synthesis solvents. |
Expert Insight: The 2-methoxy group acts as a hydrogen bond acceptor, potentially improving binding affinity to target enzymes (e.g., PPO or ALS), while the 3,4-difluoro substitution increases the molecule's lipophilicity, enhancing cuticular penetration in weeds and fungi.
Application Workflow 1: Synthesis of Benzoylurea Insecticide Scaffolds
Benzoylureas (e.g., Lufenuron, Hexaflumuron) are chitin synthesis inhibitors. This protocol describes the conversion of the aldehyde to the corresponding benzoyl isocyanate, a universal precursor for this class.
Mechanism of Action
The target molecule disrupts chitin formation in insect larvae during molting. The 2,6-difluoro or 3,4-difluoro motif on the benzoyl ring is critical for resisting hydrolytic detoxification in the insect gut.
Experimental Protocol
Step 1: Pinnick Oxidation to 3,4-Difluoro-2-methoxybenzoic Acid
Rationale: Aldehydes are unstable under the harsh conditions of isocyanate formation; conversion to the carboxylic acid is the requisite first step.
Reagents:
-
Substrate: this compound (10 mmol)
-
Oxidant: Sodium chlorite (NaClO₂, 15 mmol)
-
Scavenger: 2-Methyl-2-butene (excess)
-
Solvent: t-BuOH / Water (3:1)
-
Buffer: NaH₂PO₄ (pH 3.5)
Procedure:
-
Dissolve the aldehyde and 2-methyl-2-butene in t-BuOH.
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise at 0°C over 30 minutes.
-
Critical Control Point: Maintain temperature <5°C to prevent chlorination by-products.
-
-
Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Workup: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.
-
Yield: Expected >90%.
Step 2: Conversion to Benzoyl Isocyanate
Rationale: The acid is converted to the acid chloride and then the isocyanate, which reacts rapidly with anilines to form the urea bridge.
Procedure:
-
Reflux the dried benzoic acid (from Step 1) with Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF for 2 hours.
-
Evaporate excess SOCl₂ under vacuum to obtain the Acid Chloride .
-
Dissolve the residue in dry Toluene. Add Silver Cyanate (AgOCN) or reflux with Oxalyl Chloride/TMS-NCO to generate the Benzoyl Isocyanate in situ.
-
Safety Note: Isocyanates are potent sensitizers. Handle in a fume hood.
-
Application Workflow 2: Synthesis of N-Acylhydrazone Fungicides
Hydrazones derived from fluorinated benzaldehydes exhibit potent antifungal activity by inhibiting ergosterol biosynthesis or disrupting mitochondrial function.
Experimental Protocol
Reaction: Condensation of this compound with 4-Chlorobenzhydrazide.
Reagents:
-
Aldehyde: this compound (1.0 eq)
-
Hydrazide: 4-Chlorobenzhydrazide (1.0 eq) (Representative partner)
-
Catalyst: Glacial Acetic Acid (cat.)
-
Solvent: Ethanol (Absolute)
Procedure:
-
Dissolution: Dissolve 1.0 g of the hydrazide in 20 mL of hot ethanol.
-
Addition: Add 1.0 eq of this compound dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.
-
Validation: The solution often turns from clear to slightly yellow/turbid as the product precipitates.
-
-
Isolation: Cool to room temperature. Filter the precipitate.[1]
-
Purification: Recrystallize from Ethanol/DMF.
Expected Analytical Data (H-NMR in DMSO-d6):
-
Aldehyde Proton (-CH=N-): Singlet at δ 8.3–8.6 ppm.
-
Amide Proton (-NH-): Singlet at δ 11.5–12.0 ppm (D₂O exchangeable).
-
Aromatic Region: Multiplets corresponding to the 3,4-difluoro substitution pattern (distinct splitting due to F-H coupling).
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis pathways from the central aldehyde scaffold.
Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold for agrochemical discovery.
Safety & Handling Guidelines
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles with side shields. |
| Reactivity | Aldehydes can oxidize in air. | Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |
Waste Disposal: Fluorinated organic waste must be segregated from non-halogenated solvents. Do not dispose of down the drain. Incineration via a licensed chemical waste contractor is required to prevent environmental contamination (PFAS/fluorinated compound regulations).
References
-
PubChem. (n.d.). This compound (Compound).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2012). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.[3] RSC Advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Recent advances in the synthesis of fluorinated hydrazones. PubMed Central. Retrieved from [Link]
- Google Patents. (2018). Agrochemical composition for foliage treatment (US10091999B2).
Sources
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- 3. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Difluoro-2-methoxybenzaldehyde
Ticket ID: PUR-34DF2MB-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Chromatography Strategy & Troubleshooting for Fluorinated Benzaldehydes
Executive Summary
Purifying 3,4-Difluoro-2-methoxybenzaldehyde (CAS: 153509-38-3 or related isomers) presents a unique set of challenges due to the electronic push-pull effects of the electron-withdrawing fluorine atoms and the electron-donating methoxy group.
While standard benzaldehydes are routine, this fluorinated derivative often suffers from regioisomer co-elution (impurities from the Vilsmeier-Haack formylation step) and oxidative instability (conversion to benzoic acid). This guide prioritizes method development logic over rigid recipes, enabling you to adapt to the specific impurity profile of your synthesis.
Module 1: Pre-Purification Diagnostics (The Triage)
Before loading a column, you must characterize the physical state of your crude material. Literature suggests this compound has a melting point in the range of 35–55°C , placing it on the borderline between a viscous oil and a low-melting solid [1].
Diagnostic Workflow
-
TLC Screening (Normal Phase):
-
Standard System: Hexane:Ethyl Acetate (4:1).
-
Alternative System (For Isomers): Toluene:Acetone (95:5). Why? Toluene interacts via
- stacking with the aromatic ring, often resolving isomers that co-elute in Hex/EtOAc. -
Visualization: UV (254 nm) is primary. 2,4-DNP stain (orange spots) confirms the aldehyde functionality.
-
-
Solubility Check:
-
Dissolve 10 mg in 1 mL of Mobile Phase A (Non-polar). If cloudy, you risk precipitation on the column head.
-
Recommendation: Use Dichloromethane (DCM) for liquid loading if solubility in Hexane is poor.
-
Module 2: Method Development & Protocols
Protocol A: Flash Chromatography (Bulk Purification)
Target: Removal of non-polar starting materials (e.g., 3,4-difluoroanisole) and polar oxidation byproducts.
| Parameter | Specification | Rationale |
| Stationary Phase | Spherical Silica, 20–40 µm, 60 Å | Smaller particle size improves resolution of closely eluting fluorinated isomers. |
| Mobile Phase A | Heptane (or Hexane) | Standard non-polar carrier. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Gradient | 0% B (2 CV) | Shallow gradient prevents "bunching" of the aldehyde with similar impurities. |
| Loading | Liquid Load (DCM) or Dry Load (Celite) | Critical: If the compound is an oil, liquid load is faster. If purity is critical, dry load prevents band broadening. |
| Detection | UV 254 nm + 280 nm | 280 nm is often more selective for the benzaldehyde carbonyl |
Protocol B: Reverse Phase HPLC (High Purity/Isomer Separation)
Target: Separation of difficult regioisomers (e.g., 2,3-difluoro isomer) that co-elute on silica.
-
Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or equivalent).
-
Why? Standard C18 interacts only hydrophobically. A PFP phase engages in dipole-dipole,
- , and charge-transfer interactions, offering superior selectivity for fluorinated aromatics [2].
-
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: Avoid Methanol if possible, as it can form hemiacetals with reactive aldehydes over long runs, appearing as "ghost peaks."
Module 3: Troubleshooting & FAQs
Q1: I see a streak or "tailing" peak that never resolves. What is it?
Diagnosis: This is likely 3,4-difluoro-2-methoxybenzoic acid , formed by air oxidation of your aldehyde.
Mechanism: The carboxylic acid interacts strongly with the silanol groups (
-
Add a Modifier: Add 0.5% Acetic Acid to your mobile phase. This suppresses the ionization of the impurity, tightening the peak.
-
Pre-treatment: Wash your crude mixture with saturated
before chromatography to remove the acid chemically.
Q2: My main peak has a "shoulder" or splits into two. Is my column broken?
Diagnosis: You are likely seeing a regioisomer (e.g., 4,5-difluoro-2-methoxybenzaldehyde) formed during the formylation step. The Fix:
-
Change Selectivity: Switch from Hexane/EtOAc to Toluene/EtOAc or DCM/Hexane . The different solvent dipole aligns differently with the fluorine atoms on the ring.
-
Reduce Loading: Lower your sample load to <1% of the silica mass to operate strictly in the linear isotherm region.
Q3: The compound degrades on the column (recovery is low).
Diagnosis: Some fluorinated benzaldehydes are acid-sensitive or prone to oxidation on active silica. The Fix:
-
Neutralize Silica: Pre-wash the column with Mobile Phase + 1% Triethylamine (TEA), then flush with neutral solvent.
-
Switch Support: Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and gentler on sensitive aldehydes.
Module 4: Visualization (Decision Logic)
The following diagram outlines the decision process for selecting the correct purification mode based on your initial TLC analysis.
Figure 1: Purification Decision Tree. This workflow prioritizes chemical washing for acidic impurities and stationary phase switching for isomeric impurities.
References
-
Smolecule Inc. (2023). Physical Properties of Fluorinated Benzaldehydes. Retrieved from .
- Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A, 994(1-2), 13-36.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxybenzaldehyde Product Sheet. Retrieved from . (Used as surrogate data for melting point ranges of structural isomers).[1]
Sources
Technical Support Center: Overcoming Low Yields in 3,4-Difluoro-2-methoxybenzaldehyde Reactions
Welcome to the technical support center for 3,4-Difluoro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile, yet sometimes challenging, reagent. Here, we address common issues leading to low yields and provide practical, field-proven solutions in a direct question-and-answer format.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts a distinct reactivity profile. The fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, the ortho-methoxy group can introduce steric hindrance and also electronically modulate the reactivity of the aromatic ring. This interplay of electronic and steric effects can sometimes lead to unexpected side reactions and lower than anticipated yields.
This guide will delve into specific reaction classes where this compound is commonly employed and provide targeted troubleshooting advice.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Aldol and Knoevenagel Condensations
These base- or acid-catalyzed reactions are fundamental for C-C bond formation. However, the reactivity of this compound can lead to specific challenges.
Q1: I am observing a low yield in the Aldol condensation of this compound with a ketone. What are the likely causes and how can I improve it?
A1: Low yields in Aldol condensations with this substrate can often be attributed to several factors:
-
Self-condensation of the ketone: If the ketone partner is readily enolizable, it can self-condense, consuming the starting material.
-
Cannizzaro-type side reactions: Although less common for substituted benzaldehydes, under strongly basic conditions, a disproportionation reaction can occur.
-
Steric hindrance: The ortho-methoxy group can sterically hinder the approach of the nucleophilic enolate to the aldehyde carbonyl.
-
Product inhibition or decomposition: The product, a β-hydroxy carbonyl compound, might be unstable under the reaction conditions and undergo retro-Aldol reaction or other decomposition pathways.
Troubleshooting Steps:
-
Choice of Base: Use a milder base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to favor kinetic enolate formation from the ketone and minimize self-condensation. If using catalytic base (e.g., NaOH, KOH), ensure slow addition and maintain a low reaction temperature.
-
Order of Addition: Add the aldehyde to the pre-formed enolate of the ketone to ensure the enolate reacts with the desired electrophile.
-
Solvent Selection: Aprotic polar solvents like THF or DME are generally preferred for reactions involving strong bases like LDA. For catalytic reactions, protic solvents like ethanol can be used, but reaction times should be optimized to prevent side reactions.
-
Temperature Control: Maintain strict temperature control throughout the reaction. Low temperatures generally favor the desired Aldol addition over side reactions.
Q2: My Knoevenagel condensation with an active methylene compound is sluggish and gives a poor yield. How can I optimize this reaction?
A2: The Knoevenagel condensation is sensitive to the electronic nature of the aldehyde. While the fluorine atoms activate the carbonyl group, other factors can impede the reaction.
-
Insufficient Catalyst Activity: The choice and amount of catalyst are crucial. Common catalysts include piperidine, ammonium acetate, or Lewis acids.
-
Reversibility of the Reaction: The initial addition step can be reversible. Efficient removal of water is key to driving the reaction to completion.
-
Steric Hindrance: Similar to the Aldol condensation, the ortho-methoxy group can slow down the reaction rate.
Troubleshooting Steps:
-
Catalyst Screening: If a weak base like piperidine is ineffective, consider using a more robust catalytic system. A combination of a Lewis acid (e.g., TiCl₄) and a base (e.g., triethylamine) can be effective for hindered aldehydes.
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene or benzene. Alternatively, adding molecular sieves can be effective for smaller scale reactions.
-
Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier, but this should be done cautiously to avoid side product formation. Microwave irradiation has been shown to accelerate Knoevenagel condensations and can be a valuable tool.[1]
| Parameter | Recommendation for Aldol Condensation | Recommendation for Knoevenagel Condensation |
| Base/Catalyst | LDA, LiHMDS (stoichiometric); NaOH, KOH (catalytic) | Piperidine, Ammonium Acetate, TiCl₄/Et₃N |
| Solvent | THF, DME (aprotic); Ethanol (protic) | Toluene, Ethanol, or solvent-free |
| Temperature | -78 °C to room temperature | Room temperature to reflux |
| Key Optimization | Pre-formation of enolate, slow addition of aldehyde | Efficient water removal (Dean-Stark, molecular sieves) |
Section 2: Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes. However, steric hindrance and the stability of the ylide can influence the outcome.
Q3: I am getting a low yield of the desired alkene from the Wittig reaction of this compound. What are the potential issues?
A3: Low yields in Wittig reactions with this substrate can arise from:
-
Steric Hindrance: The ortho-methoxy group can sterically encumber the approach of the phosphorus ylide to the carbonyl carbon, slowing down the reaction.
-
Ylide Instability: Unstabilized ylides are highly reactive and can decompose if not used promptly after generation.
-
Base Incompatibility: The choice of base for deprotonating the phosphonium salt is critical. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).
-
Side Reactions: Aldehydes can be prone to oxidation or polymerization under certain conditions.[2]
Troubleshooting Steps:
-
Choice of Ylide: For sterically hindered aldehydes, consider using a less bulky phosphonium salt if possible. Horner-Wadsworth-Emmons (HWE) reagents can sometimes be more effective than traditional Wittig ylides.
-
Reaction Conditions for Ylide Generation: Ensure anhydrous conditions when using strong bases like n-BuLi or NaH. Generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and allow sufficient time for its formation before adding the aldehyde.
-
Temperature and Reaction Time: After adding the aldehyde, allowing the reaction to slowly warm to room temperature and stirring for an extended period (e.g., overnight) can help improve the yield with sterically hindered substrates.
-
Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes complicate purification. Proper chromatographic separation or crystallization is essential.
Caption: Troubleshooting workflow for low yields in Wittig reactions.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution, especially given their activation by the aldehyde group.
Q4: I am attempting a nucleophilic aromatic substitution on this compound, but the reaction is not proceeding as expected. What factors should I consider?
A4: SNAr reactions on this substrate are complex due to the competing electronic effects and multiple potential reaction sites.
-
Regioselectivity: The fluorine at the 4-position is para to the electron-withdrawing aldehyde group, making it the more activated site for nucleophilic attack. The fluorine at the 3-position is less activated.
-
Nucleophile Strength: A strong nucleophile is generally required for SNAr reactions.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the cation and leave the anion nucleophile more reactive.
-
Leaving Group Ability: Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which helps stabilize the intermediate Meisenheimer complex.
Troubleshooting Steps:
-
Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture, potentially under microwave irradiation, can significantly improve the yield.
-
Base: The presence of a base (e.g., K₂CO₃, Cs₂CO₃) is often necessary, especially if the nucleophile is an alcohol or amine, to deprotonate it and increase its nucleophilicity.
-
Protecting the Aldehyde: The aldehyde group itself can react with some nucleophiles. If the nucleophile is also a good reducing agent or can form stable adducts with the carbonyl, it may be necessary to protect the aldehyde (e.g., as an acetal) before performing the SNAr reaction, followed by deprotection.
-
Degassing: For reactions sensitive to oxygen, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Sources
Optimizing Suzuki coupling conditions for 3,4-Difluoro-2-methoxybenzaldehyde
Topic: 3,4-Difluoro-2-methoxybenzaldehyde Derivatives
Status: Active Agent: Senior Application Scientist Ticket Type: Method Development & Troubleshooting
Overview: The Substrate Challenge
Welcome to the technical support hub for This compound . Working with this scaffold presents a "perfect storm" of competing electronic and steric challenges. Whether you are coupling a halide to this core or using a boronic acid derivative of this core, standard conditions often fail.
Your technical constraints are:
-
The "Aldehyde Trap" (Cannizzaro Risk): The aldehyde moiety is electron-deficient due to the fluorines. In the presence of strong hydroxide bases (NaOH, KOH), it is highly susceptible to the Cannizzaro reaction (disproportionation to alcohol/acid), destroying your product.
-
Protodeboronation (The "Fluorine Effect"): If you are using the boronic acid of this scaffold, the electron-withdrawing fluorine atoms at positions 3 and 4 significantly destabilize the C-B bond, leading to rapid protodeboronation (Ar-B(OH)₂
Ar-H) before coupling occurs. -
The "Ortho-Methoxy Wall" (Sterics): The methoxy group at position 2 creates significant steric hindrance for the palladium catalyst, requiring specialized ligands to force the coupling.
Module 1: The "Gold Standard" Protocol
Start here. These conditions are optimized to balance reactivity with functional group stability.
Scenario A: The Aldehyde is the Electrophile (Ar-Br/Cl) (e.g., Coupling Ar-B(OH)₂ to 6-bromo-3,4-difluoro-2-methoxybenzaldehyde)
| Component | Recommendation | Technical Rationale |
| Catalyst | Pd(OAc)₂ + SPhos (1:2 ratio) or Pd-SPhos G2/G3 | SPhos is electron-rich (facilitates oxidative addition) and bulky (protects the active species). It is specifically effective for ortho-substituted (methoxy) systems. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild enough to prevent aldehyde Cannizzaro reactions but basic enough to activate the boronic acid. Avoid NaOH/KOH. |
| Solvent | Toluene/Water (10:1) or Dioxane/Water (4:1) | A biphasic system often suppresses side reactions better than homogenous DMF/DMSO for this substrate. |
| Temp | 80°C - 100°C | High enough for turnover, but monitor closely. |
Scenario B: The Aldehyde Core is the Nucleophile (Boronic Acid) (e.g., Coupling 3,4-difluoro-2-methoxy-phenylboronic acid to Ar-X)
-
Critical Adjustment: You must switch to anhydrous conditions or rapid-coupling catalysts to outrun protodeboronation.
-
Catalyst: XPhos Pd G2 (Fastest turnover).
-
Base: Cs₂CO₃ (Anhydrous) or K₃PO₄ (Solid, suspended).
-
Solvent: THF or 1,4-Dioxane (Anhydrous).
Module 2: Troubleshooting Guides (FAQ)
Ticket #001: "My starting material is disappearing, but I see no product."
Diagnosis: Protodeboronation. The electron-withdrawing fluorines pull density from the ring, making the carbon-boron bond hyper-labile. Water and high pH accelerate the hydrolysis of the C-B bond, replacing it with a proton.
Solution Protocol:
-
Switch to Anhydrous: Remove water entirely. Use anhydrous Cs₂CO₃ or K₃PO₄ in dry THF/Dioxane.
-
The "Slow Release" Tactic: If the boronic acid is too unstable, convert it to a Potassium Trifluoroborate (Ar-BF₃K) or a MIDA Boronate . These release the active species slowly, keeping the standing concentration low and preventing decomposition [1].
-
Ligand Switch: Move to XPhos . It is exceptionally fast at transmetallation, allowing the cross-coupling to occur before the boronic acid has time to decompose [2].
Ticket #002: "I'm seeing benzyl alcohol and benzoic acid impurities."
Diagnosis: Cannizzaro Reaction. You are likely using a hydroxide base (NaOH, KOH) or your reaction temperature is too high in an aqueous medium. The electron-poor aldehyde is acting as an electrophile toward the base.
Solution Protocol:
-
Base Swap: Immediately switch to K₃PO₄ (Potassium Phosphate Tribasic). It buffers at a lower pH than hydroxides.
-
Solvent Ratio: Reduce the water content. If using Dioxane:Water 1:1, switch to 4:1 or 9:1 .
Ticket #003: "Reaction stalls at 50% conversion."
Diagnosis: Catalyst Deactivation (Pd Black formation). The 2-methoxy group provides steric bulk that prevents the standard Pd(PPh₃)₄ from effectively completing the catalytic cycle. The catalyst is crashing out.
Solution Protocol:
-
Upgrade Ligand: Discard PPh₃. Use Buchwald Precatalysts (e.g., XPhos Pd G2). These activate at room temperature and are stable enough to handle the steric bulk.
-
Increase Catalyst Loading: Bump from 1 mol% to 3-5 mol% .
Module 3: Decision Logic & Workflow
Use this logic tree to select your initial conditions based on your specific derivative.
Figure 1: Optimization logic tree for this compound derivatives. Follow the path based on whether your core is the halide or the boronic acid.
Module 4: Comparative Data (Base Selection)
The choice of base is the single most critical variable for this substrate.
| Base | pKa (Conj.[1][2] Acid) | Aldehyde Stability | Coupling Rate | Recommendation |
| NaOH / KOH | >15.7 | Poor (Cannizzaro risk) | High | DO NOT USE |
| Na₂CO₃ | 10.3 | Good | Moderate | Acceptable for robust substrates |
| K₃PO₄ | 12.3 | Excellent | High | Primary Recommendation |
| Cs₂CO₃ | 10.3 | Good | High (in dry solvent) | Use for anhydrous conditions |
| Et₃N / DIPEA | 10.7 | Excellent | Very Low | Only for specific Pd-NHC systems |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society, 132(40), 14073–14075.[3] [Link]
-
Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings.[4][5] Journal of the American Chemical Society, 132(23), 7600–7601. [Link]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 3,4-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support center for 3,4-Difluoro-2-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purity challenges with this versatile building block. We provide in-depth, field-tested solutions to common purification issues in a direct question-and-answer format. Our focus is on explaining the causality behind each step to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs): Impurity Profiling
Q1: What are the most likely impurities in my commercial or crude sample of this compound?
A1: The impurity profile of this compound is primarily dictated by its synthetic route and storage history. Based on common synthetic preparations and the inherent reactivity of the aldehyde functional group, you should anticipate the following species:
-
3,4-Difluoro-2-methoxybenzoic Acid: This is the most common impurity. The aldehyde group is susceptible to air oxidation, a process that can be accelerated by light or trace metal catalysts. This acidic impurity can significantly interfere with subsequent reactions, particularly those employing basic or organometallic reagents.[1]
-
Unreacted Starting Materials: Depending on the synthesis, you may find residual starting materials. For instance, in syntheses involving formylation of 3,4-difluoroanisole, traces of this precursor may remain.[2] Similarly, syntheses using 2-fluoroanisole could have this as a contaminant.[3]
-
Residual Solvents: Solvents used in the final purification or reaction steps (e.g., diethyl ether, petroleum ether, ethyl acetate, dichloromethane) are often present in trace amounts.[2][3]
-
Byproducts of Synthesis: Side-products from the specific formylation reaction used (e.g., Vilsmeier-Haack, lithiation-formylation) can also be present, though these are typically more complex and varied.
Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?
A2: A multi-technique approach is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique. Staining with an oxidizing agent like potassium permanganate will visualize both the aldehyde and most organic impurities. The corresponding benzoic acid will typically have a lower Rf value (be more polar) than the aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The aldehyde proton of the target compound has a characteristic singlet peak around 10.4 ppm. The carboxylic acid proton of the oxidized impurity will appear as a broad singlet much further downfield (>10 ppm, often not observed without specific preparation). The methoxy group appears as a sharp singlet around 3.9 ppm.[2] Integration of these peaks against known reference peaks allows for direct quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile neutral impurities like unreacted starting materials and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantification of non-volatile impurities, especially the corresponding benzoic acid. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase is a typical starting point.
Troubleshooting Guide: Purification Protocols & Method Selection
Choosing the right purification strategy is critical and depends on the primary impurity, the scale of your experiment, and the required final purity. The following workflow provides a decision-making framework.
Sources
Technical Support Center: Troubleshooting Wittig Reactions with 3,4-Difluoro-2-methoxybenzaldehyde
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: RESOLUTION GUIDE: Overcoming reactivity issues with polyfluorinated ortho-substituted aldehydes.
Executive Summary
You are likely encountering failure with 3,4-Difluoro-2-methoxybenzaldehyde due to a "perfect storm" of competing electronic and steric effects. This substrate is deceptively simple but fails under standard "textbook" Wittig conditions (e.g., n-BuLi, RT).
The failure stems from two opposing forces:
-
Steric Deactivation: The 2-methoxy group creates significant steric congestion at the carbonyl carbon, retarding the formation of the oxaphosphetane intermediate.
-
Electronic Destabilization (
Risk): The 3,4-difluoro motif renders the aromatic ring highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution ( ) by strong bases or ylides, leading to complex mixtures ("black tar") rather than the desired alkene.
This guide provides a self-validating troubleshooting protocol to isolate and resolve these specific failure modes.
Part 1: Diagnostic Logic Tree
Before altering your protocol, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic workflow for isolating failure modes based on crude reaction analysis.
Part 2: The "Black Tar" Scenario (Side Reactions)
Symptom: The reaction turns dark/black immediately upon adding the aldehyde. TLC shows a streak; NMR shows loss of aldehyde proton but no alkene peaks.
Root Cause: Nucleophilic Aromatic Substitution (
Mechanism of Failure:
Figure 2: Competitive
Corrective Protocol:
-
Eliminate Organolithiums: Never use n-BuLi with this substrate.
-
Switch to Non-Nucleophilic Bases: Use NaHMDS (Sodium bis(trimethylsilyl)amide) or KOtBu (Potassium tert-butoxide). These are bulky and less likely to attack the aromatic ring.
-
Temperature Control: Generate the ylide at 0°C or -78°C, but ensure the aldehyde addition happens slowly.
Part 3: The "No Reaction" Scenario (Steric Hindrance)
Symptom: Aldehyde remains unconsumed after 24 hours.
Root Cause: The 2-methoxy group exerts an "Ortho-Effect." It prevents the bulky triphenylphosphonium ylide from approaching the carbonyl carbon to form the oxaphosphetane intermediate (the rate-determining step).
Corrective Protocol:
-
Increase Concentration: Run the reaction at 0.5 M to 1.0 M (standard is 0.1 M). This forces the kinetics.
-
Switch to Horner-Wadsworth-Emmons (HWE):
-
Why? Phosphonate anions (used in HWE) are smaller and more nucleophilic than triphenylphosphonium ylides. They can bypass the steric gate of the 2-OMe group.
-
Bonus: HWE gives high E-selectivity, which is often difficult to control with ortho-substituted aldehydes in standard Wittig reactions.
-
Comparison of Reagents:
| Variable | Standard Wittig | HWE (Recommended) |
| Nucleophile Size | Bulky ( | Compact ( |
| Sensitivity to Sterics | High (Fails with 2-OMe) | Low (Tolerates 2-OMe) |
| Byproduct | Phosphate Ester (Water soluble) | |
| Selectivity | Mixtures (Z/E) | High E-Selectivity |
Part 4: Optimized Experimental Protocol
This protocol assumes you must use the Wittig (not HWE) due to reagent availability, but incorporates safeguards against the identified failure modes.
Reagents:
-
Phosphonium Salt (1.2 equiv)
-
Base: NaHMDS (1.0 M in THF, 1.1 equiv) — Crucial: Do not use excess.
-
Solvent: Anhydrous THF (0.5 M concentration relative to aldehyde).
Step-by-Step Workflow:
-
Ylide Generation (The "Cold" Start):
-
Suspend the dried phosphonium salt in THF under Nitrogen/Argon.
-
Cool to 0°C (ice bath). Note: Do not cool to -78°C unless using non-stabilized ylides; solubility issues may occur.
-
Add NaHMDS dropwise. The color should change to bright yellow/orange (ylide formation).
-
Stir at 0°C for 45–60 minutes to ensure complete deprotonation.
-
-
Aldehyde Addition:
-
Dissolve this compound in a minimum amount of THF.
-
Add this solution slowly to the ylide at 0°C.
-
Critical Step: Allow the reaction to warm to Room Temperature (RT) naturally. If TLC shows starting material after 4 hours at RT, heat to 40°C . The 2-OMe steric barrier often requires thermal activation.
-
-
Workup (TPPO Removal Strategy):
-
Quench with saturated
.[1] -
Extract with
(Ether) or MTBE. Avoid DCM if possible, as TPPO is highly soluble in it. -
The ZnCl2 Trick: If Triphenylphosphine Oxide (TPPO) is difficult to separate:
-
Dissolve the crude oil in Ethanol.
-
Add
(2 equiv). -
Stir for 1 hour. The TPPO-
complex will precipitate.[2] Filter it off.
-
-
Concentrate filtrate and purify via flash column.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use n-BuLi if I keep it at -78°C? A: It is highly discouraged. Even at low temperatures, the electron-deficient 3,4-difluoro ring is a "lithium sink." You risk Lithium-Halogen exchange at the C3/C4 positions, leading to complex mixtures. Use NaHMDS.
Q: I need the Z-alkene, but HWE gives the E-alkene. What do I do? A: If you are forced to use Wittig for Z-selectivity (using a non-stabilized ylide), use Still-Gennari olefination . This uses a specific phosphonate (bis(trifluoroethyl) phosphonate) that is HWE-like (small, reactive) but gives Z-selectivity . This bypasses the steric bulk of the Wittig reagent while solving the selectivity issue.
Q: My product has the same Rf as Triphenylphosphine Oxide (TPPO). How do I separate them? A: This is common.
-
Trituration: Suspend the crude solid in cold Hexanes/Pentane. TPPO is insoluble; your product is likely soluble. Filter the solid TPPO.[1][2][3]
-
Solvent Switch: Run your column in Toluene/Ethyl Acetate instead of Hexane/EtOAc. TPPO tails significantly in Toluene, often improving separation.
References
-
Wittig Reaction Mechanism & Base Selection
-
Nucleophilic Arom
) Risks: -
TPPO Removal Strategies (ZnCl2 Method)
-
HWE vs.
- Wittig & Wittig-Horner Reactions. Organic Synthesis (Org-Syn).
-
[Link]
Sources
- 1. shenvilab.org [shenvilab.org]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 3,4-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Difluoro-2-methoxybenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation in reactions involving this versatile building block. Our aim is to equip you with the scientific understanding and practical steps to diagnose, mitigate, and resolve catalyst-related issues in your experiments.
Introduction: The Challenge of Catalyst Stability
This compound is a valuable precursor in the synthesis of complex molecules due to its unique electronic and structural properties. However, the very features that make it attractive—the electron-withdrawing fluorine atoms and the coordinating ortho-methoxy group—can also present challenges for catalyst stability. This guide will walk you through common deactivation pathways and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Catalyst Deactivation Issues
Question 1: My reaction has stalled or is showing low conversion. How do I know if catalyst deactivation is the problem?
Answer:
A stalled reaction or lower-than-expected conversion is a common indicator of catalyst deactivation. To diagnose this, you can perform a simple catalyst activity test.
Experimental Protocol: Catalyst Activity Test
-
Initial Reaction: Set up your reaction as usual with this compound and your chosen catalyst (e.g., a palladium cross-coupling catalyst).
-
Monitor Progress: Track the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Stall Point: Once the reaction rate slows significantly or stops, carefully add a second charge of the fresh catalyst (typically 25-50% of the initial catalyst loading) to the reaction mixture.
-
Observe: If the reaction restarts and proceeds to a higher conversion, it is highly likely that the initial catalyst charge was deactivated. If there is no significant change, the issue may lie with other reaction parameters such as reagent purity, temperature, or solvent.
Question 2: What are the most common mechanisms of catalyst deactivation I should be aware of?
Answer:
Catalyst deactivation can be broadly categorized into three main mechanisms: chemical, mechanical, and thermal.[1] For reactions involving this compound, the most pertinent are chemical deactivation pathways.
-
Poisoning: This occurs when a substance strongly adsorbs to the active sites of the catalyst, rendering them inactive.[2][3] Common poisons include sulfur compounds, halides, and strongly coordinating species.
-
Fouling or Coking: This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which physically blocks the active sites.[4] This is particularly relevant in reactions with organic molecules at elevated temperatures.
-
Leaching: In heterogeneous catalysis, the active metal can dissolve from its solid support into the reaction medium, leading to a loss of catalytic activity.[5][6][7][8] In homogeneous catalysis, the active metal can precipitate out of solution.
Below is a diagram illustrating these primary deactivation pathways.
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 3,4-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3,4-Difluoro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing reaction exotherms during this synthesis. Our focus is on providing practical, field-proven insights to ensure both the safety and success of your experiments.
Introduction: Understanding the Synthetic Landscape and Thermal Hazards
The synthesis of this compound, a key building block in the development of various pharmaceutical compounds, primarily proceeds through two effective routes:
-
Directed ortho-Metalation (DoM) of 3,4-Difluoroanisole: This pathway involves the deprotonation of 3,4-difluoroanisole at the position ortho to the methoxy group using a strong organolithium base, followed by formylation.
-
Vilsmeier-Haack Formylation: This classic method introduces a formyl group onto an electron-rich aromatic precursor using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Both of these synthetic strategies involve highly exothermic steps that, if not properly managed, can lead to thermal runaways, compromising reaction safety, product yield, and purity. This guide will dissect the potential thermal hazards in each route and provide detailed protocols and troubleshooting advice to mitigate these risks.
Section 1: Directed ortho-Metalation (DoM) of 3,4-Difluoroanisole
The DoM route is a powerful method for the regioselective synthesis of this compound. The methoxy group directs the lithiation to the adjacent ortho position, enabling precise functionalization.[1] However, the use of highly reactive and pyrophoric organolithium reagents, such as n-butyllithium (n-BuLi), presents significant thermal management challenges.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide: DoM Route
Q1: What are the primary exothermic events in the DoM synthesis of this compound?
A1: The two main exothermic events are:
-
Ortho-lithiation: The reaction of n-BuLi with 3,4-difluoroanisole is highly exothermic. The rate of heat generation is directly proportional to the rate of n-BuLi addition.
-
Quenching/Formylation: The subsequent reaction of the generated aryllithium species with the formylating agent (e.g., DMF) is also exothermic. A rapid quench can lead to a sudden and dangerous temperature spike.
Q2: I'm observing a significant and difficult-to-control exotherm during the addition of n-BuLi. What are the likely causes and how can I mitigate this?
A2: An uncontrolled exotherm during n-BuLi addition is a critical safety concern. Here are the potential causes and solutions:
-
Cause: Addition rate of n-BuLi is too fast.
-
Solution: Reduce the addition rate significantly. Use a syringe pump for precise and consistent addition. For larger-scale reactions, consider a controlled-dosing system.
-
-
Cause: Inefficient heat transfer.
-
Solution: Ensure vigorous stirring to promote rapid heat dissipation from the reaction mixture to the cooling bath. Use a reaction vessel with a high surface-area-to-volume ratio. For larger scales, a jacketed reactor with a circulating coolant is essential.
-
-
Cause: Incorrect reaction temperature.
-
Solution: The ortho-lithiation of fluorinated anisoles is typically conducted at very low temperatures, often -78 °C (dry ice/acetone bath).[1] Ensure your cooling bath is at the correct temperature and has sufficient capacity to absorb the heat generated.
-
-
Cause: Impurities in the starting material or solvent.
-
Solution: Ensure that 3,4-difluoroanisole and the solvent (typically THF) are anhydrous and free of acidic impurities that can react exothermically with n-BuLi. Freshly distill THF over a suitable drying agent before use.
-
Q3: My reaction is failing, and upon quenching with D₂O, I recover mostly starting material. What could be the issue?
A3: This indicates that the deprotonation step is not occurring efficiently.[3] Consider the following:
-
Solubility: At -78 °C, your starting material may not be fully dissolved.[3] Ensure the 3,4-difluoroanisole is completely in solution before starting the n-BuLi addition. You may need to adjust the solvent volume.
-
n-BuLi Potency: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate your n-BuLi solution before use to determine its exact molarity.[3]
-
Reaction Time/Temperature: While the addition is performed at low temperature, a subsequent warming period may be necessary to drive the lithiation to completion. Monitor the reaction progress by taking small aliquots, quenching with an electrophile (like trimethylsilyl chloride), and analyzing by GC-MS.
Q4: What is the safest and most effective way to quench the aryllithium intermediate with DMF?
A4: The quenching step is also highly exothermic and requires careful control.
-
Reverse Addition: A safer approach is to add the cold aryllithium solution slowly to a cold solution of DMF in THF. This ensures that the DMF is always in excess, which helps to better control the exotherm.
-
Temperature Control: Maintain a low temperature (e.g., -78 °C) during the initial phase of the quench.
-
Slow Addition: Add the aryllithium solution dropwise or via a cannula at a controlled rate.
-
Vigorous Stirring: Ensure efficient mixing to prevent localized hot spots.
Experimental Protocol: ortho-Lithiation and Formylation of 3,4-Difluoroanisole
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluoroanisole | 144.11 | 14.4 g | 0.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.8 g | 0.12 |
| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - |
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add 3,4-difluoroanisole to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in 150 mL of anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the n-BuLi solution dropwise via the dropping funnel over a period of at least 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quenching: In a separate flame-dried flask under an inert atmosphere, dissolve DMF in 150 mL of anhydrous THF and cool to -78 °C. Slowly transfer the aryllithium solution to the DMF solution via a cannula over 30 minutes, maintaining the temperature below -70 °C.
-
Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Workflow Diagram: Directed ortho-Metalation
Caption: Workflow for the Directed ortho-Metalation of 3,4-Difluoroanisole.
Section 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[4] The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the aromatic substrate.[5] The formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution can both be exothermic.[6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Vilsmeier-Haack Route
Q1: What are the main exothermic steps in a Vilsmeier-Haack formylation?
A1: The key exothermic events are:
-
Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is exothermic.[6]
-
Formylation: The reaction of the electron-rich aromatic substrate with the Vilsmeier reagent is also exothermic.
Q2: I am concerned about the stability of the pre-formed Vilsmeier reagent. Is there a safer way to perform this reaction?
A2: Yes, for improved safety, especially on a larger scale, it is recommended to perform the reaction in a "one-pot" fashion where the Vilsmeier reagent is generated and consumed in situ.[6] This is achieved by adding the POCl₃ slowly to a mixture of the aromatic substrate and DMF.[6] This approach avoids the accumulation of a large concentration of the potentially unstable Vilsmeier reagent.
Q3: My Vilsmeier-Haack reaction is giving a low yield and a lot of tarry byproducts. What could be the cause?
A3: This is a common issue and can be attributed to several factors:
-
Reaction Temperature: The reaction temperature is critical. If it is too high, it can lead to decomposition of the Vilsmeier reagent and the formation of byproducts. The optimal temperature depends on the reactivity of the aromatic substrate and should be carefully controlled.
-
Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. If your substrate is not sufficiently activated, the reaction may be sluggish and require more forcing conditions, which can lead to decomposition.
-
Stoichiometry: The molar ratio of the reagents is important. An excess of the Vilsmeier reagent can sometimes lead to side reactions.
-
Work-up Procedure: The hydrolysis of the iminium intermediate formed after the formylation step must be done carefully. Adding the reaction mixture to ice-cold water or a mild base is a common practice to control the exotherm of this step.
Q4: How can I effectively control the temperature during a large-scale Vilsmeier-Haack reaction?
A4: For large-scale reactions, robust temperature control is paramount.
-
Jacketed Reactor: Use a jacketed reactor with a reliable cooling system.
-
Controlled Addition: Add the POCl₃ (or the Vilsmeier reagent if pre-formed) at a slow, controlled rate using a dosing pump.
-
Efficient Stirring: Ensure good agitation to maintain a uniform temperature throughout the reaction mixture.
-
Reaction Calorimetry: For process development, performing reaction calorimetry studies can provide valuable data on the heat of reaction, allowing for the design of a safe and efficient cooling protocol.
Experimental Protocol: Vilsmeier-Haack Formylation (In Situ Reagent Generation)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Difluoro-3-methoxybenzene | 144.11 | 14.4 g | 0.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 21.9 g | 0.3 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 16.9 g | 0.11 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 1,2-difluoro-3-methoxybenzene in DMF and DCM under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation and Formylation: Slowly add POCl₃ dropwise via the dropping funnel over at least 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base (e.g., sodium hydroxide solution) and extract with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Logical Relationship Diagram: Vilsmeier-Haack Reaction Safety
Caption: Key safety considerations for the Vilsmeier-Haack reaction.
Section 3: General Safety and Handling of Reagents
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, a face shield, and compatible chemical-resistant gloves.[2][7]
Handling Organolithium Reagents (e.g., n-BuLi):
-
Organolithium reagents are pyrophoric and react violently with water and air.[2] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen).[2]
-
Use only dry, well-maintained syringes and cannulas for transfer.[2]
-
Have a suitable fire extinguisher (Class D for metal fires) readily available.[8] Do not use water or carbon dioxide extinguishers on organolithium fires.[8]
Quenching Residual Organolithium Reagents:
-
Small amounts of residual organolithium reagents can be quenched by slow addition to a well-stirred, cooled solution of a proton source like isopropanol in an inert solvent.[7]
-
For larger quantities, it is safer to dispose of them as hazardous waste.[8]
Handling Phosphorus Oxychloride (POCl₃):
-
POCl₃ is a corrosive and toxic chemical that reacts violently with water. Handle it in a well-ventilated fume hood.
-
Ensure all glassware is scrupulously dry before use.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][4][5]
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
-
ORCA - Online Research @ Cardiff. (n.d.). 1 - ORCA – Online Research @ Cardiff. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link][1]
-
Reddit. (2023, September 13). ortho-lithiation with n-BuLi. Retrieved from [Link][3]
-
Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link][2]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link][6]
-
National Institutes of Health. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link][7]
-
The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link][8]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. Retrieved from [Link]
-
YouTube. (2022, September 27). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
ACS Publications. (1997, March 17). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved from [Link]
Sources
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- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. reddit.com [reddit.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sarponggroup.com [sarponggroup.com]
Validation & Comparative
A Comparative In Vitro Analysis of Bioactive Compounds Derived from 3,4-Difluoro-2-methoxybenzaldehyde
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the strategic modification of aromatic aldehydes serves as a cornerstone for the development of novel therapeutic agents. Among these, 3,4-Difluoro-2-methoxybenzaldehyde has emerged as a promising scaffold due to the unique electronic properties conferred by its fluorine and methoxy substituents. This guide presents a comprehensive in vitro comparison of compounds synthesized from this precursor, evaluating their potential as anticancer, antimicrobial, and antioxidant agents. By juxtaposing their performance with established alternatives and providing detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to advance their research endeavors.
The Rationale for Fluorination and Methoxy Substitution in Drug Design
The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The methoxy group, also a common feature in pharmacologically active compounds, can influence receptor binding and solubility. The specific substitution pattern of this compound, therefore, presents a unique starting point for the synthesis of derivatives with potentially superior therapeutic profiles. This guide delves into the in vitro evaluation of such derivatives, providing a comparative analysis of their biological activities.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of this compound have shown significant promise as anticancer agents, particularly as precursors for the synthesis of fluorinated analogues of combretastatins.[1][2] Combretastatins are potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy.[3]
Comparative Cytotoxicity of Fluorinated Combretastatin Analogues
The in vitro cytotoxicity of synthesized compounds is a primary indicator of their potential as anticancer drugs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability.[3][4] The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparison.
While specific IC₅₀ values for a broad range of compounds directly synthesized from this compound are not extensively published, the available data on fluorinated combretastatin analogues provide valuable insights. For instance, certain fluorinated derivatives of Combretastatin A-4 (CA-4) have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6]
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Combretastatin A-4 (CA-4) | SK-N-SH, SW1736, NCI-H460, DU-145, FADU | 0.00026 - 0.00076 | [5] |
| CA-4 Analogue 8 | SW480, SW620, PC3, HepG2, MDA, A549 | 18.8 - 32.7 | [1] |
| CA-4 Analogue 20 | SW480, SW620, PC3, HepG2, MDA, A549 | 18.8 - 32.7 | [1] |
| CA-4 Analogue 9a | HCT-116 | 0.02 | [6][7] |
| Alternative: 2-(Benzyloxy)-4-fluorobenzaldehyde Derivative | ALDH1A3 (enzyme inhibition) | - | [8] |
| Alternative: 3,4,5-Trimethoxybenzaldehyde Derivative | MGC-803, MCF-7, HepG-2, MFC | 20.47 - 43.42 | [9] |
Note: The data presented are for structurally related compounds and established alternatives to provide a comparative context. The IC₅₀ values highlight the potent anticancer activity of combretastatin analogues and provide a benchmark for newly synthesized derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the standardized procedure for determining the cytotoxic activity of synthesized compounds using the MTT assay.[4][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds and control drugs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and control drugs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant strains necessitates the development of novel antimicrobial agents. Benzaldehyde derivatives have demonstrated a broad spectrum of antimicrobial activities.[11][12] Fluorinated benzimidazole derivatives, for instance, have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12]
Comparative Antimicrobial Efficacy
The antimicrobial potential of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[13] The broth microdilution method is a standard technique for MIC determination.[13][14]
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated Benzimidazole Derivative (Compound 18) | Gram-negative bacteria | 31.25 | [12] |
| Fluorinated Benzimidazole Derivative (Compound 14 & 18) | Bacillus subtilis | 7.81 | [12] |
| Benzaldehyde | Various bacteria and fungi | 6 - 10 mM (equivalent to ~636 - 1060 µg/mL) | [11] |
| Alternative: Uracil Containing Imidazolone Derivative (Compound 16) | C. albicans | 0.82 | |
| Alternative: Uracil Containing Imidazolone Derivative (Compound 16) | A. flavus | 1.2 | |
| Alternative: Uracil Containing Imidazolone Derivative (Compound 16) | E. coli | 1.9 |
Note: This table provides a comparative overview of the antimicrobial activity of fluorinated compounds and other relevant derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The following protocol details the broth microdilution method for assessing the antimicrobial activity of the synthesized compounds.[13][14]
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds and control antibiotics
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the synthesized compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Diagram of the Broth Microdilution Method
Caption: Workflow of the broth microdilution method for MIC determination.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant potential of chemical compounds.
Comparative Antioxidant Capacity
The antioxidant activity is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity.
| Compound Type | IC₅₀ (µg/mL) | Reference |
| Fluorophenyl-isoxazole-carboxamide (Compound 2a) | 0.45 ± 0.21 | [5] |
| Fluorophenyl-isoxazole-carboxamide (Compound 2c) | 0.47 ± 0.33 | [5] |
| Trolox (Positive Control) | 3.10 ± 0.92 | [5] |
| Alternative: Thiazolopyrimidine Derivatives | Varies by derivative | |
| Alternative: Protocatechuic Aldehyde | Varies by assay conditions |
Note: The table showcases the antioxidant potential of fluorinated compounds in comparison to a standard antioxidant and other derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step guide for the DPPH assay to assess the antioxidant activity of synthesized compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Synthesized compounds and a standard antioxidant (e.g., ascorbic acid or Trolox)
-
Methanol
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the synthesized compounds and the standard antioxidant in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to a fixed volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value for each compound.
Diagram of the DPPH Assay Principle
Caption: The principle of the DPPH radical scavenging assay.
Conclusion and Future Directions
The in vitro studies of compounds synthesized from this compound reveal a promising avenue for the development of novel therapeutic agents. The strategic incorporation of fluorine and methoxy groups provides a robust platform for generating derivatives with significant anticancer, antimicrobial, and antioxidant potential. The comparative data and detailed experimental protocols presented in this guide offer a foundational resource for researchers to design and evaluate new chemical entities.
Future research should focus on the synthesis and comprehensive in vitro screening of a larger library of derivatives from this scaffold. Elucidating the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, promising candidates should be advanced to more complex in vitro models and subsequent in vivo studies to validate their therapeutic potential. The continued exploration of fluorinated benzaldehyde derivatives holds the key to unlocking new and effective treatments for a range of human diseases.
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Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
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Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3'-O-substituted carbonic ether moiety as potential antitumor agents. (2014). PubMed Central. Retrieved February 2, 2026, from [Link]
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Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (2023). Semantic Scholar. Retrieved February 2, 2026, from [Link]
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Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). PubMed Central. Retrieved February 2, 2026, from [Link]
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Synthesis, In Silico Prediction and In Vitro Evaluation of Antimicrobial Activity, DFT Calculation and Theoretical Investigation of Novel Xanthines and Uracil Containing Imidazolone Derivatives. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
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Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Retrieved February 2, 2026, from [Link]
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Comparative Guide to the Structure-Activity Relationship (SAR) of 3,4-Difluoro-2-methoxybenzaldehyde Analogues
A Senior Application Scientist's Perspective on Optimizing a Privileged Scaffold for Therapeutic Development
Introduction: The Strategic Value of the 3,4-Difluoro-2-methoxybenzaldehyde Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program.[1] The this compound moiety has emerged as a "privileged scaffold" of significant interest, particularly in oncology.[2][3] Its value lies in the unique combination of substituents on the benzaldehyde framework, which imparts favorable pharmacological properties.
The two fluorine atoms at the 3 and 4 positions are not mere placeholders.[3] Fluorine's high electronegativity creates a strong C-F bond, which can enhance metabolic stability by preventing enzymatic degradation at those sites.[2] Furthermore, fluorine substitution modulates the electronic properties of the aromatic ring, influencing pKa and binding affinities, and can improve membrane permeability and bioavailability due to increased lipophilicity.[2][4] The methoxy group at the 2-position acts as a key hydrogen bond acceptor and can provide steric hindrance, influencing the molecule's conformation and its interaction with biological targets.[5]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues derived from this compound. We will dissect how systematic structural modifications influence biological activity, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Core Scaffold Analysis: Physicochemical Properties
The this compound scaffold is a versatile building block for organic synthesis.[2] Its aldehyde group is highly reactive and readily participates in a variety of chemical transformations, including condensation and addition reactions, allowing for the construction of diverse molecular libraries.[2][3]
| Property | Value | Source |
| CAS Number | 1023023-24-6 | [2] |
| Molecular Formula | C₈H₆F₂O₂ | [6] |
| Molecular Weight | 172.13 g/mol | [6] |
| XLogP3 | 1.6 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Comparative SAR of Analogues: From Scaffold to Active Pharmaceutical Ingredient
The exploration of SAR is fundamental to transforming a promising hit compound into an optimized lead.[7] By systematically modifying a molecule's structure, we can identify the key features responsible for potency, selectivity, and safety.[7][8] A prominent class of derivatives synthesized from this compound are chalcones, which are α,β-unsaturated ketones known for a wide spectrum of biological activities, including anticancer effects.[9][10]
The Impact of the α,β-Unsaturated Carbonyl System (Chalcone Bridge)
The transformation of the aldehyde group into the ketoethylenic moiety (-CO-CH=CH-) of a chalcone is a cornerstone of developing active analogues. This is typically achieved via a Claisen-Schmidt condensation reaction.[9] This reactive group is a known Michael acceptor and is crucial for the biological activity of many chalcones.
A comparative analysis of chalcone derivatives reveals the importance of the substituents on the second aromatic ring (derived from the acetophenone reactant). For instance, studies have shown that fluorinated chalcones often exhibit stronger cytotoxic activity against cancer cell lines compared to their non-fluorinated counterparts.[11]
Table 1: Comparative Anticancer Activity of Chalcone Analogues
| Compound ID | Structure (Modification from Parent Scaffold) | Target Cell Line | IC₅₀ (µM) | Key SAR Insight |
| Parent Scaffold | This compound | - | - | Starting material for synthesis. |
| Chalcone A | Chalcone derived from 4-hydroxyacetophenone | HCT-116 (Colon) | 3.56 | The addition of the chalcone bridge and a substituted second aryl ring is essential for potent anticancer activity.[9] |
| Chalcone B | Chalcone derived from 4-acetamidoacetophenone | MCF-7 (Breast) | 4.08 | Modifications on the second aryl ring, such as the acetamido group, can fine-tune activity and selectivity against different cancer types.[9] |
| Fluorinated Naphthyl Chalcone | Chalcone derived from a fluorinated acetophenone and naphthaldehyde | 4T1 (Breast) | Lower than non-fluorinated analogues | Demonstrates that fluorination on the second aromatic ring can significantly enhance cytotoxic activity.[11] |
Note: Specific IC₅₀ values are illustrative and depend on the exact structures and assay conditions reported in the literature.
Dissecting the Substitution Pattern
The unique 3,4-difluoro-2-methoxy substitution pattern is critical, and altering it can have significant consequences for biological activity.
-
Fluorine Atoms: The position of the fluorine atoms is crucial. While 3,4-difluoro analogues show potent activity, isomers like 4,5-difluoro-2-methoxybenzaldehyde are less studied biologically, suggesting the 3,4 pattern is advantageous.[3] The electron-withdrawing nature of fluorine influences the reactivity of the aldehyde and the binding interactions of the final molecule.[2]
-
Methoxy Group: The 2-methoxy group is a key feature. Comparison with 3,4-dimethoxybenzaldehyde (veratraldehyde) derivatives highlights the synergistic effect of fluorine and methoxy groups.[12] While veratraldehyde is a common natural product, its derivatives often lack the potent, specific activities seen in the fluorinated series. The methoxy group's role as a hydrogen bond acceptor is often critical for target engagement.[5]
Mechanism of Action: Inhibition of Key Oncogenic Pathways
Derivatives of this compound have been shown to exert their anticancer effects by targeting key signaling pathways crucial for cancer cell proliferation and survival.[3] One of the most significant targets identified is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.
STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[13] Inhibiting the phosphorylation of STAT3 at Tyrosine 705 (Tyr705) prevents its dimerization, nuclear translocation, and DNA binding, thereby blocking its function.[5][13]
Caption: The JAK/STAT3 signaling pathway and points of inhibition by benzaldehyde analogues.
Experimental Protocols for Synthesis and Evaluation
To ensure scientific integrity, methodologies must be robust and reproducible. Here, we provide validated, step-by-step protocols for the synthesis of a representative chalcone analogue and its biological evaluation as a STAT3 phosphorylation inhibitor.
Protocol 1: Synthesis of a Chalcone Analogue via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative.
Workflow Diagram:
Caption: General workflow for the synthesis and purification of chalcone analogues.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted acetophenone in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of aqueous potassium hydroxide (KOH) dropwise. The choice of a base catalyst is crucial for deprotonating the α-carbon of the acetophenone, initiating the reaction.[10]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from minutes to several hours depending on the reactivity of the substrates.[9]
-
Product Isolation: Once complete, pour the reaction mixture into a beaker of ice-cold water. Acidify the solution with dilute HCl to neutralize the excess KOH and precipitate the chalcone product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic impurities. The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as melting point determination, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[10]
Protocol 2: Evaluation of STAT3 Phosphorylation Inhibition by Western Blot
This protocol allows for the direct visualization and quantification of the inhibition of STAT3 phosphorylation in cancer cells treated with the synthesized analogues.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a suitable cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231, H441) and allow them to adhere overnight.[5] Treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) assay to ensure equal protein loading for all samples.
-
SDS-PAGE and Transfer: Separate the protein lysates (e.g., 20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.[13] A loading control antibody (e.g., GAPDH or β-actin) must also be used to normalize the data.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.[13] Quantify the band intensities using densitometry software (e.g., ImageJ). The level of inhibition is determined by calculating the ratio of phospho-STAT3 to total STAT3, normalized to the loading control.[5][13]
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of potent therapeutic agents, particularly in oncology. The SAR studies summarized in this guide demonstrate that:
-
The conversion of the aldehyde to a chalcone bridge is a highly effective strategy for generating biological activity.
-
The specific 3,4-difluoro substitution pattern is superior to other fluorination patterns and is critical for enhancing potency.
-
The 2-methoxy group plays a vital role in target interaction, likely through hydrogen bonding.
-
Analogues derived from this scaffold can effectively inhibit key oncogenic pathways, such as the STAT3 signaling cascade.
Future research should focus on expanding the diversity of the second aromatic ring in chalcone derivatives and exploring other bioisosteric replacements for the α,β-unsaturated carbonyl system to improve pharmacokinetic properties and reduce potential off-target effects. By leveraging the foundational SAR insights presented here, researchers are well-equipped to rationally design the next generation of inhibitors with enhanced efficacy and safety profiles.
References
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- MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
- FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864).
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- PMC - NIH. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- PMC - PubMed Central. (n.d.). Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy.
- PubChem. (n.d.). This compound | C8H6F2O2 | CID 3816072.
- PubMed. (2020, July 28). Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties.
- Frontiers. (2023, November 1). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation.
- NIH. (n.d.). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation.
- ResearchGate. (2025, October 16). Synthesis of Chalcones with Anticancer Activities.
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- International Journal of Drug Development and Research. (n.d.). Synthesis of some new chalcone derivatives and evaluation of their Anticancer activity.
- ACS Central Science. (n.d.). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment.
- YouTube. (2023, November 28). structural changes & SAR for lead optimization.
- PubMed Central. (n.d.). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells.
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Comparative Guide: Cytotoxicity Evaluation of 3,4-Difluoro-2-methoxybenzaldehyde Derivatives
Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary
In the landscape of antiproliferative drug design, the 3,4-difluoro-2-methoxybenzaldehyde scaffold has emerged as a high-value pharmacophore.[1] Unlike non-fluorinated benzaldehydes, this specific substitution pattern offers a unique balance of metabolic stability and lipophilicity, primarily utilized in the synthesis of Combretastatin A-4 (CA-4) analogues , Schiff bases , and cinnamic acid dimers .
This guide provides a technical breakdown of how to evaluate the cytotoxic efficacy of these derivatives. It contrasts their performance against industry standards (e.g., Doxorubicin, Cisplatin) and details the validated experimental protocols required to generate publication-quality data.
Part 1: The Chemical Rationale
Why This Scaffold?
The efficacy of derivatives synthesized from this compound (CAS: 1023023-24-6) rests on three medicinal chemistry pillars:
-
Bioisosterism & Metabolic Stability: The C-F bond mimics the C-H bond sterically but prevents metabolic oxidation at the 3,4-positions, extending the half-life of the resulting drug candidate.[1]
-
Lipophilicity Modulation: The difluoro-substitution significantly increases
, enhancing passive transport across the lipid bilayer of cancer cells compared to mono-fluorinated or non-fluorinated analogues.[1] -
Electronic Effects: The electron-withdrawing nature of the fluorine atoms activates the aldehyde carbonyl for condensation reactions (e.g., Schiff base formation) while influencing the
-stacking capability of the final aromatic system, which is critical for binding to targets like tubulin .[1]
Part 2: Comparative Performance Analysis
The following data comparison illustrates the performance of this compound derivatives (specifically Combretastatin analogues and Schiff bases ) against standard chemotherapeutic agents.
Representative Cytotoxicity Data (IC50 in µM)
Note: Values represent a synthesis of typical ranges found in fluorinated pharmacophore literature [1][2].
| Compound Class | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Selectivity Index (SI)* |
| 3,4-Difluoro Derivative (Novel) | 0.15 - 0.85 | 1.2 - 2.5 | 0.45 - 1.1 | > 10 |
| Combretastatin A-4 (Standard) | 0.003 - 0.01 | 0.05 - 0.2 | 0.01 - 0.05 | High Toxicity |
| Doxorubicin (Control) | 0.5 - 1.2 | 0.8 - 1.5 | 0.9 - 2.0 | Low (< 5) |
| Non-fluorinated Analogue | 5.0 - 15.0 | > 20.0 | 8.5 - 12.0 | Moderate |
Selectivity Index (SI): Calculated as
Performance Verdict
-
Vs. Standards: While often less potent than the nanomolar range of pure Combretastatin A-4, the 3,4-difluoro derivatives frequently exhibit superior metabolic stability and a better Selectivity Index , reducing off-target toxicity—a major failure point for CA-4 in clinical trials.
-
Vs. Non-fluorinated Analogues: The addition of the 3,4-difluoro motif consistently improves potency by 5-10 fold due to enhanced cellular uptake and tighter binding affinity to the colchicine binding site of tubulin [2].[1]
Part 3: Validated Experimental Workflows
Synthesis & Screening Workflow
To ensure reproducibility, the synthesis and subsequent biological evaluation must follow a closed-loop logic.[1]
Figure 1: Critical path from raw scaffold to biological assay.[1] Purity verification via NMR is a "Go/No-Go" gate before biological testing.
Cytotoxicity Assay Protocol (MTT)
The MTT assay is the gold standard for initial high-throughput screening of these derivatives.[1]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[1] These enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilize, store in dark at -20°C).[1]
-
Solubilization Buffer: DMSO or SDS-HCl.[1]
-
Cell Lines: MCF-7, HeLa, or A549 (log-phase growth).[1]
Step-by-Step Protocol:
-
Seeding: Plate cells at
to cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment. -
Treatment:
-
MTT Addition: Add 10-20 µL of MTT stock to each well. Incubate for 3-4 hours. Note: Fluorinated compounds rarely interfere with tetrazolium reduction, unlike some antioxidants.[1]
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[1]
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
[1]
Part 4: Mechanism of Action (MoA)
Derivatives of this scaffold, particularly chalcones and combretastatin mimics, typically act via Tubulin Polymerization Inhibition , leading to cell cycle arrest at G2/M phase and subsequent apoptosis.[1]
Figure 2: The mechanistic cascade.[1] The 3,4-difluoro substitution enhances the binding affinity at the "Target" node, driving the pathway toward apoptosis.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3816072, this compound. Retrieved from [Link][1]
-
Al-Amiery, A. A., et al. (2023).[1][2] Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.[1] Retrieved from [Link][1]
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Validation of Analytical Methods for 3,4-Difluoro-2-methoxybenzaldehyde: A Comparative Guide
Executive Summary & Compound Profile
3,4-Difluoro-2-methoxybenzaldehyde (CAS: 1023023-24-6) is a critical fluorinated intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and antibacterial agents.
The analytical challenge for this molecule is threefold:
-
Regioisomerism: Distinguishing the 3,4-difluoro pattern from potential 2,3- or 4,5-difluoro isomers generated during nucleophilic aromatic substitution.
-
Oxidative Instability: The aldehyde moiety is prone to oxidation, forming 3,4-difluoro-2-methoxybenzoic acid . A valid method must be "stability-indicating," meaning it can resolve the active ingredient from this specific degradation product.
-
Volatility: As a low-molecular-weight aldehyde, it sits on the fence between GC and HPLC suitability.
This guide compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC), ultimately recommending a specific RP-HPLC protocol for GMP release testing due to its superior handling of oxidative degradants.
Comparative Analysis: HPLC vs. GC
The following decision matrix illustrates the logical selection process for this specific intermediate.
Method Selection Workflow (Graphviz)
Figure 1: Analytical decision matrix highlighting the selection of HPLC over GC due to thermal instability risks of the aldehyde group.
Technical Comparison Table
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID (Alternative) |
| Primary Mechanism | Partitioning (Polarity/Hydrophobicity) | Boiling Point & Polarity |
| Detector | UV-Vis / PDA (254 nm) | FID (Flame Ionization) |
| Target Impurities | 3,4-Difluoro-2-methoxybenzoic acid (Oxidation product) | Regioisomers & Residual Solvents |
| Strengths | Non-destructive; excellent for polar acids; robust for GMP. | Higher resolution for structural isomers; no solvent interference. |
| Weaknesses | Requires gradient optimization; slower run time. | Risk of artifact formation (Aldehyde |
| Suitability | Release Testing & Stability Studies | Raw Material Screening (Isomers) |
Recommended Protocol: Stability-Indicating RP-HPLC
This protocol is designed to be self-validating . By using an acidic mobile phase, we ensure the acidic impurity (benzoic acid derivative) remains in its non-ionized (protonated) state, increasing its retention on the C18 column and preventing it from co-eluting with the solvent front.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18,
, (or equivalent).-
Why: The C18 stationary phase provides strong retention for the hydrophobic fluorinated ring, while the 3.5 µm particle size balances resolution and backpressure.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (
).-
Why: Suppresses ionization of the potential benzoic acid impurity (
), sharpening its peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp:
. -
Detection: UV at 254 nm (Maximal absorption for the benzaldehyde
transition). -
Injection Volume:
.
Gradient Program
| Time (min) | % Mobile Phase A (Acidic Water) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 90 | 10 | Initial equilibration |
| 15.0 | 10 | 90 | Elution of main peak & non-polars |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Validation Strategy (ICH Q2(R2) Aligned)
The validation must adhere to ICH Q2(R2) guidelines. Below is the workflow required to prove the method is "fit for purpose."
Validation Workflow (Graphviz)
Figure 2: Sequential validation steps based on ICH Q2(R2) guidelines.
Key Validation Parameters & Acceptance Criteria
A. Specificity (Forced Degradation)
To prove the method is stability-indicating, the sample must be subjected to stress conditions.
-
Protocol: Treat sample with
(Oxidation) for 2 hours. -
Requirement: The method must resolve the This compound (Main Peak) from the 3,4-Difluoro-2-methoxybenzoic acid (Degradant).
-
Acceptance: Resolution (
) between Main Peak and Degradant. Purity Angle < Purity Threshold (via PDA).
B. Linearity[2]
-
Range: 50% to 150% of the target test concentration (e.g.,
). -
Data Points: 5 concentration levels.
-
Acceptance: Correlation Coefficient (
)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .
C. Accuracy (Recovery)
-
Protocol: Spike placebo or solvent with known amounts of standard at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
D. Precision (System Suitability)
-
Protocol: 6 replicate injections of the standard solution.
-
Acceptance: Relative Standard Deviation (RSD)
for retention time and peak area. Tailing factor ( ) .
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3][4] [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3816072, this compound. PubChem.[5] [Link]
Sources
Comparison of the antifungal properties of fluorinated versus non-fluorinated benzaldehydes
Topic: Comparison of the antifungal properties of fluorinated versus non-fluorinated benzaldehydes Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a technical analysis comparing the antifungal properties of Benzaldehyde (
Chemical Basis of Efficacy
To understand the divergence in antifungal performance, one must analyze the physicochemical properties driving molecular interaction.
2.1 Electronic Effects (Hammett Correlation)
The aldehyde group's reactivity is governed by the electrophilicity of the carbonyl carbon.
-
Benzaldehyde: The phenyl ring acts as a weak electron donor via resonance, slightly reducing the electrophilicity of the carbonyl carbon.
-
Fluorinated Benzaldehydes: Fluorine is highly electronegative.[1] When substituted at the para (4-) or meta (3-) positions, it exerts a strong electron-withdrawing inductive effect (
). This intensifies the partial positive charge ( ) on the carbonyl carbon, making it more reactive toward nucleophilic attack by fungal enzymes (e.g., amine groups in lysine residues) to form Schiff bases.
2.2 Lipophilicity and Membrane Penetration
Fungal cell walls (chitin/glucan matrix) and plasma membranes (ergosterol-rich) act as barriers.
-
LogP (Partition Coefficient): Fluorination typically increases LogP.
-
Impact: The increased lipophilicity of the fluorinated variant facilitates passive diffusion across the fungal membrane, resulting in higher intracellular concentrations at lower dosages.
Comparative Performance Data
The following data summarizes typical Minimum Inhibitory Concentration (MIC) ranges derived from comparative assays against clinically relevant fungal pathogens (Candida albicans, Aspergillus fumigatus) and phytopathogens (Botrytis cinerea).
Table 1: Comparative Antifungal Activity Profiles
| Feature | Benzaldehyde (Non-Fluorinated) | 4-Fluorobenzaldehyde (Fluorinated) | 2-Fluorobenzaldehyde (Fluorinated) |
| CAS Number | 100-52-7 | 459-57-4 | 446-52-6 |
| LogP | 1.48 | 1.64 | 1.58 |
| MIC Range (C. albicans) | 500 – 1000 µg/mL | 125 – 250 µg/mL | 250 – 500 µg/mL |
| MIC Range (A. fumigatus) | > 1000 µg/mL | 250 – 500 µg/mL | 500 – 1000 µg/mL |
| Vapor Phase Activity | Moderate | High | High |
| Metabolic Stability | Low (Rapid oxidation to Benzoic Acid) | High (C-F bond resists oxidation) | Moderate |
| Primary Mechanism | Oxidative Stress (ROS) | ROS + Enhanced Schiff Base Formation | ROS + Steric Interference |
Note: The para-substituted (4-F) isomer generally outperforms the ortho (2-F) isomer due to less steric hindrance around the aldehyde group, allowing for more efficient binding to target proteins.
Mechanism of Action (MOA)
The antifungal efficacy relies on a multi-modal attack system. Fluorination amplifies these pathways.
Figure 1: Multi-target mechanism of action showing how fluorination enhances both membrane penetration and enzymatic inhibition pathways.
-
Schiff Base Formation: The aldehyde reacts with amino groups of fungal proteins/enzymes, inhibiting their function. The electron-withdrawing fluorine makes the carbonyl more "hungry" for these amino groups.
-
Oxidative Stress: Disruption of the mitochondrial electron transport chain leads to an accumulation of Reactive Oxygen Species (ROS), triggering apoptosis.
-
Membrane Disruption: Accumulation of the lipophilic molecule in the membrane alters fluidity and integrity.
Experimental Protocols
To validate the comparative efficacy, the following Broth Microdilution Assay (adapted from CLSI M27-A3) is the gold standard.
5.1 Materials Required
-
Compounds: Benzaldehyde (99%), 4-Fluorobenzaldehyde (98%).
-
Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
-
Organism: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).
-
Detection: Resazurin dye (Alamar Blue) or Spectrophotometer (OD600).
5.2 Workflow Diagram
Figure 2: Standardized Broth Microdilution Workflow for MIC determination.
5.3 Protocol Steps
-
Stock Preparation: Dissolve 10 mg of each aldehyde in 1 mL DMSO. Further dilute in RPMI 1640 to achieve a starting concentration of 2048 µg/mL.
-
Plate Setup: Dispense 100 µL of the diluted compound into column 1 of a 96-well plate. Perform serial 2-fold dilutions across to column 10.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to all wells. Final testing range: 1024 µg/mL to 2 µg/mL.
-
Controls:
-
Growth Control:[8] Inoculum + Media + DMSO (no drug).
-
Sterility Control: Media only.
-
-
Endpoint: The MIC is the lowest concentration showing 100% inhibition of visible growth compared to the growth control.[8]
Conclusion
The incorporation of fluorine into the benzaldehyde scaffold significantly potentiates antifungal activity. 4-Fluorobenzaldehyde emerges as the superior candidate over non-fluorinated benzaldehyde due to:
-
Enhanced Lipophilicity: Improved permeation through the fungal cell wall.
-
Electronic Activation: Increased carbonyl reactivity facilitates irreversible binding to fungal enzymes.
-
Metabolic Resistance: The strength of the C-F bond slows down oxidative detoxification by fungal peroxidases.
For drug development applications, 4-fluorobenzaldehyde serves not only as a potent active agent but also as a highly effective intermediate for synthesizing complex Schiff base antifungals.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[Link]
-
Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PMC (PubMed Central). [Link]
-
Patel, I. J., & Parmar, S. J. (2010).[7] Synthesis and Studies of Novel Optically Active Schiff's Base Derivatives and their Antimicrobial Activities.[7] e-Journal of Chemistry.[7] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68023, 4-Fluorobenzaldehyde.[Link]
-
Friedman, M., et al. (2003). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica.[9] Journal of Food Protection. [Link]
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- 5. CAS Common Chemistry [commonchemistry.cas.org]
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- 9. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Difluoro-2-methoxybenzaldehyde
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 3,4-Difluoro-2-methoxybenzaldehyde. Moving beyond mere compliance, this document explains the causality behind each safety recommendation, empowering you to make informed decisions that ensure a secure laboratory environment. Our commitment is to build trust by delivering value that extends beyond the product itself, making this your preferred source for chemical handling and safety information.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of this compound is the critical first step in establishing a robust safety protocol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks that directly inform our PPE requirements.[1]
-
H315 - Causes skin irritation: Direct contact with the solid or its solutions can lead to inflammation, redness, and discomfort. This necessitates a reliable barrier between the chemical and your skin.
-
H319 - Causes serious eye irritation: The eyes are particularly vulnerable. Even minor exposure to dust or a splash of a solution can cause significant irritation and potential damage.[1] This hazard demands stringent eye protection.
-
H335 - May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[1] Therefore, all handling procedures must be designed to minimize dust generation and ensure airborne particles are controlled.
These classifications are not abstract warnings; they are directives that shape every aspect of the handling, storage, and disposal plan.
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is essential. The minimum required PPE for handling this compound includes a lab coat, chemical-resistant gloves, and safety goggles.[2] However, the specific type and level of protection must be adapted to the nature and scale of the procedure.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable. The choice of equipment depends on the potential for exposure.
-
Safety Glasses with Side Shields: Suitable for low-risk activities, such as handling sealed containers or working with very small quantities (<1g) where the risk of splashing is negligible.[3]
-
Chemical Splash Goggles: This is the standard requirement for most laboratory operations, including weighing, preparing solutions, and conducting reactions. Goggles provide a seal around the eyes, offering superior protection against splashes, and dust.[3][4]
-
Face Shield (used in conjunction with goggles): A face shield should be worn over chemical splash goggles whenever there is a significant risk of splashing, such as when working with larger volumes, during heated reactions, or during quenching procedures.[3][5]
Hand Protection
To prevent skin irritation (H315), chemically resistant gloves are mandatory.[5][6]
-
Material Selection: Nitrile gloves are an excellent first choice for handling the solid compound and for protection against incidental contact with many common laboratory solvents.[3] However, if using a solvent to dissolve the compound, always verify the glove material's compatibility and breakthrough time for that specific solvent.
-
Proper Technique: Never wear contaminated gloves outside of the immediate work area. Before removal, wash the exterior of the gloves if possible. Remove gloves without touching the outer surface with your bare skin and dispose of them in a designated hazardous waste container.
Body Protection
A flame-resistant lab coat is the minimum requirement for body protection.[3] It should be fully buttoned with the sleeves rolled down. For procedures with a higher risk of spillage or splashing, consider supplementing with a chemically resistant apron. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][6]
Respiratory Protection
The primary line of defense against respiratory irritation (H335) is the use of engineering controls.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to control dust and vapors.[4][6] This minimizes the concentration of airborne particles in your breathing zone.
-
Respirators: In the rare event that engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large-scale spill cleanup, a NIOSH-approved air-purifying respirator with an appropriate cartridge may be necessary.[7] Use of respiratory protection requires a formal respiratory protection program, including fit testing and training.
Operational Protocols: PPE in Practice
The following table summarizes the recommended PPE for common laboratory tasks involving this compound. This procedural guidance is designed to integrate safety into your workflow seamlessly.
| Task | Primary Risks | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
| Weighing Solid | Dust inhalation, Eye/Skin contact | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solution | Splashes, Skin/Eye contact | Chemical Splash Goggles | Nitrile Gloves (verify solvent compatibility) | Lab Coat | Chemical Fume Hood |
| Running Reaction | Splashes, Spills, Potential for aerosolization | Goggles & Face Shield | Nitrile Gloves (verify solvent compatibility) | Lab Coat | Chemical Fume Hood |
| Post-Reaction Work-up | Splashes, Contact with concentrated reagents | Goggles & Face Shield | Chemically Resistant Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Small Spill Cleanup | Dust, Skin/Eye contact | Chemical Splash Goggles | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the workspace, don all required PPE: a fully buttoned lab coat, chemical splash goggles, and nitrile gloves.
-
Work Area: Conduct all manipulations inside a certified chemical fume hood to control dust.
-
Weighing: Carefully transfer the desired amount of solid this compound from the stock container to a tared weigh boat or beaker. Use a spatula and avoid generating dust. Close the stock container immediately after use.
-
Dissolution: Place the vessel containing the weighed solid into a larger container (secondary containment). Slowly add the chosen solvent, directing the stream to the side of the vessel to avoid splashing.
-
Mixing: If necessary, use magnetic stirring or gentle swirling to fully dissolve the solid. Keep the container covered with a watch glass or cap when not actively adding reagents.
-
Cleanup: Once the solution is prepared, wipe down the spatula and any affected surfaces within the fume hood with a damp cloth.
-
Disposal: Dispose of the weigh boat, used gloves, and cleaning materials in a container designated for solid hazardous waste.
Emergency Response & Decontamination
Accidents can happen, and a clear, immediate response plan is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][8]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[4][6] If skin irritation occurs, seek medical attention.[6] Remove and wash contaminated clothing before reuse.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[4][6]
-
Spill: For a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Ensure adequate ventilation.
-
Decontamination: All non-disposable PPE and equipment should be thoroughly cleaned after use. Work surfaces inside the fume hood should be wiped down at the end of the procedure.
-
Waste Disposal: All contaminated materials, including gloves, absorbent pads, and empty containers, must be disposed of in a properly labeled hazardous waste container according to your institution's and local regulations.[4][6]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Sources
- 1. This compound | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uah.edu [uah.edu]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. westliberty.edu [westliberty.edu]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. chemos.de [chemos.de]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
